molecular formula C5H2F2N2O2 B057348 2,4-Difluoro-3-nitropyridine CAS No. 60186-14-3

2,4-Difluoro-3-nitropyridine

Cat. No.: B057348
CAS No.: 60186-14-3
M. Wt: 160.08 g/mol
InChI Key: BEWIQKYGRIAYST-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-nitropyridine (CAS 60186-14-3) is a fluorinated heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry. Its molecular structure, featuring both nitro and fluorine substituents on the pyridine ring, makes it a valuable precursor for the development of more complex molecules. Research Applications and Value: As a member of the nitropyridine family, this compound is a convenient and readily available precursor for synthesizing a wide range of mono- and polynuclear heterocyclic systems. Nitropyridines are prominent intermediates in the search for new bioactive molecules with diverse activities, including potential antitumor, antiviral, and antimicrobial properties. The presence of fluorine atoms is particularly valuable in pharmaceutical and agrochemical research, as it can enhance the metabolic stability, bioavailability, and binding affinity of target compounds. The nitro group offers a handle for further functionalization, most commonly through reduction to an amine, enabling the construction of various molecular architectures. For Research Use Only: This product is intended for laboratory research purposes and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the Safety Data Sheet (SDS) for detailed hazard information.

Properties

IUPAC Name

2,4-difluoro-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F2N2O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWIQKYGRIAYST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465355
Record name 2,4-difluoro-3-nitropyridine
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Molecular Weight

160.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60186-14-3
Record name 2,4-difluoro-3-nitropyridine
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Record name 2,4-Difluoro-3-nitropyridine
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Foundational & Exploratory

An In-depth Technical Guide to 2,4-Difluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 60186-14-3[1][2]

Introduction

2,4-Difluoro-3-nitropyridine is a halogenated and nitrated pyridine derivative that serves as a versatile building block in synthetic organic chemistry. Its unique electronic properties, arising from the presence of two electron-withdrawing fluorine atoms and a nitro group on the pyridine ring, make it a highly reactive scaffold for the synthesis of a wide range of more complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, particularly in the realm of medicinal chemistry and drug discovery. The strategic placement of its functional groups allows for selective modifications, making it a valuable intermediate for creating libraries of novel compounds for biological screening.

Physicochemical and Safety Data

A summary of the key physicochemical and safety information for this compound is presented below.

PropertyValueReference
CAS Number 60186-14-3[1][2]
Molecular Formula C₅H₂F₂N₂O₂
Molecular Weight 160.08 g/mol
Purity ≥95%[1]
MDL Number MFCD18802742[1]

Safety Information:

Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Note: This information is based on available supplier data and may not be exhaustive. Always consult a full Safety Data Sheet (SDS) before handling this compound.

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

G start 2,4-Dichloropyridine step1 Nitration (HNO3/H2SO4) start->step1 intermediate 2,4-Dichloro-3-nitropyridine step1->intermediate step2 Halogen Exchange (Halex) Reaction (KF, high temperature, polar aprotic solvent) intermediate->step2 product This compound step2->product G cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_reduction Reduction of Nitro Group start This compound snar Reaction with Nucleophiles (e.g., R-NH2, R-OH, R-SH) start->snar reduction Reduction (e.g., H2/Pd, Fe/HCl) start->reduction product_snar Substituted Pyridines snar->product_snar Displacement of Fluorine product_reduction 2,4-Difluoro-3-aminopyridine reduction->product_reduction

References

2,4-Difluoro-3-nitropyridine physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,4-Difluoro-3-nitropyridine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physical properties of this compound. Due to the limited availability of experimentally determined data in public literature, this document also furnishes detailed, standard experimental protocols for the determination of its core physical characteristics.

Core Physical and Chemical Properties

This compound is a halogenated and nitrated pyridine derivative. Such compounds are often valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries, due to the reactivity of the pyridine ring, which is enhanced by the electron-withdrawing nitro and fluoro groups.

Data Presentation

Quantitative experimental data for the physical properties of this compound are not widely reported. The table below summarizes the available computational and supplier-provided data.

PropertyDataReference
IUPAC Name This compoundN/A
CAS Number 60186-14-3[1]
Molecular Formula C₅H₂F₂N₂O₂[2]
Molecular Weight 160.08 g/mol [2]
Appearance Data not availableN/A
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Density Data not availableN/A
Solubility Data not availableN/A

Health and Safety

Safety data sheets from suppliers indicate that this compound should be handled with care. The toxicological properties have not been thoroughly investigated.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Experimental Protocols

For researchers in possession of a sample, the following standard laboratory protocols can be used to determine the key physical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the compound transitions from a solid to a liquid.

Methodology:

  • A small, dry sample of this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a steady rate (e.g., 2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded. The melting point is reported as this range.

Boiling Point Determination (Microscale)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

  • A small volume (approx. 0.5 mL) of the liquid sample is placed in a small test tube.

  • A short piece of capillary tubing, sealed at one end, is placed in the test tube with the open end down.

  • The test tube is attached to a thermometer and heated in a controlled manner using a heating mantle or oil bath.

  • As the temperature rises, air trapped in the capillary will bubble out.

  • Heating is continued until a steady stream of bubbles emerges from the capillary, indicating the liquid has reached its boiling point.

  • The apparatus is allowed to cool slowly. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Density Determination (Pycnometer Method)

Objective: To determine the mass per unit volume of the substance.

Methodology:

  • The mass of a clean, dry pycnometer (a small glass flask of a known, precise volume) is recorded.

  • The pycnometer is filled with the sample of this compound.

  • The filled pycnometer is placed in a thermostatic bath to bring the sample to a specific temperature (e.g., 20 °C).

  • The pycnometer is removed, wiped dry, and its total mass is recorded.

  • The mass of the sample is determined by subtraction.

  • The density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Illustrative Synthetic Workflow

As a substituted pyridine, this compound is likely synthesized from a corresponding dichloropyridine precursor through a nucleophilic aromatic substitution reaction (halogen exchange). The following diagram illustrates a general experimental workflow for such a synthesis and subsequent purification.

synthetic_workflow start Starting Materials: 2,4-Dichloro-3-nitropyridine Spray-dried KF reaction Halogen Exchange (Halex) Reaction Solvent: Sulfolane Temperature: 180-200 °C start->reaction quench Reaction Quenching Addition of water reaction->quench extraction Solvent Extraction (e.g., with Dichloromethane) quench->extraction wash Aqueous Wash Removal of salts extraction->wash dry Drying Anhydrous MgSO₄ wash->dry filter Filtration Removal of drying agent dry->filter evaporation Solvent Removal Rotary Evaporation filter->evaporation purification Purification Vacuum Distillation or Column Chromatography evaporation->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis and purification of this compound.

References

Navigating the Solubility Landscape of 2,4-Difluoro-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and experimental protocols for 2,4-Difluoro-3-nitropyridine. Aimed at professionals in research and drug development, this document synthesizes key information to facilitate the use of this compound in further applications. Due to the limited availability of direct quantitative solubility data for this compound, this guide also presents data for structurally similar compounds to provide valuable context and predictive insights.

Physicochemical Properties

Qualitative Solubility Profile

Direct, experimentally determined quantitative solubility data for this compound in various solvents is not extensively reported in scientific literature. However, based on the principle of "like dissolves like" and data from analogous compounds, a qualitative solubility profile can be inferred. As a polar aromatic compound, this compound is expected to be sparingly soluble in water and more soluble in polar organic solvents.

To provide a more concrete, albeit predictive, understanding, the following table summarizes the solubility of a structurally related compound, 3-hydroxy-2-nitropyridine, in a range of solvents at different temperatures. This data can serve as a useful surrogate for estimating the solubility behavior of this compound.

Table 1: Solubility of 3-Hydroxy-2-nitropyridine in Various Solvents

SolventTemperature (K)Molar Fraction (x10^3)
Tetrahydrofuran278.15155.3
288.15208.1
298.15275.4
308.15359.2
318.15464.1
Acetone278.15110.2
288.15148.5
298.15197.6
308.15259.3
318.15337.8
Acetonitrile278.1588.9
288.15119.7
298.15159.4
308.15209.8
318.15273.9
Ethyl Acetate278.1565.1
288.1588.5
298.15118.9
308.15158.3
318.15208.9
Methanol278.1545.3
288.1562.1
298.1584.1
308.15113.1
318.15149.8
Ethanol278.1533.8
288.1546.5
298.1563.3
308.1585.5
318.15114.4
n-Propanol278.1533.1
288.1545.8
298.1562.5
308.1584.5
318.15113.3
Isopropanol278.1525.4
288.1535.3
298.1548.6
308.1566.4
318.1589.8
Water278.151.89
288.152.51
298.153.32
308.154.38
318.155.76
n-Hexane278.150.018
288.150.027
298.150.041
308.150.061
318.150.089

Data for 3-hydroxy-2-nitropyridine is adapted from a study by researchers who measured solubility using a gravimetric method.[1]

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed, generalized protocol for determining the solubility of this compound in a given solvent using the gravimetric method. This method is robust and widely applicable for solid compounds.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes or vials

  • Drying oven

  • Desiccator

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

    • Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The system should be continuously agitated during this time.

  • Sample Collection and Filtration:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated syringe to prevent precipitation upon cooling.

    • Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Record the exact weight of the filtered solution.

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 40-60°C). A vacuum oven can be used to facilitate drying at a lower temperature.

    • Once the solvent is completely evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the evaporation dish containing the dried solute.

    • Repeat the drying and weighing process until a constant mass is achieved.

3. Data Calculation:

The solubility can be calculated in various units, such as g/100 g solvent, g/L, or molarity.

  • Mass of Solute (m_solute): (Mass of dish + solute) - (Mass of empty dish)

  • Mass of Solvent (m_solvent): (Mass of filtered solution) - (Mass of solute)

  • Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows.

References

An In-depth Technical Guide to the Synthesis of 2,4-Difluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2,4-difluoro-3-nitropyridine, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary precursors, reaction mechanisms, and experimental protocols, supported by quantitative data and workflow visualizations to aid in laboratory-scale and pilot-plant production.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily owing to the strategic placement of its functional groups. The electron-withdrawing nitro group, positioned between two fluorine atoms, activates the pyridine ring for nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities at the 2- and 4-positions. This guide focuses on the most common and practical synthetic route, which involves the nitration of a dichloropyridine precursor followed by a halogen exchange (Halex) reaction.

Overall Synthetic Pathway

The synthesis of this compound is typically achieved in a two-step process starting from 2,4-dichloropyridine. The logical workflow involves the initial nitration of the pyridine ring, followed by the substitution of the chloro groups with fluorine.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Halogen Exchange (Halex) Fluorination 2,4-Dichloropyridine 2,4-Dichloropyridine 2,4-Dichloro-3-nitropyridine 2,4-Dichloro-3-nitropyridine 2,4-Dichloropyridine->2,4-Dichloro-3-nitropyridine HNO3 / H2SO4 2,4-Dichloro-3-nitropyridine_2 2,4-Dichloro-3-nitropyridine This compound This compound 2,4-Dichloro-3-nitropyridine_2->this compound KF or CsF

Figure 1: Overall synthetic workflow for this compound.

Synthesis of Precursor: 2,4-Dichloro-3-nitropyridine

The critical precursor for the final fluorination step is 2,4-dichloro-3-nitropyridine. This intermediate can be synthesized through two primary routes, both starting from readily available materials.

Route 1: From 2,4-Dihydroxypyridine

This route involves the nitration of 2,4-dihydroxypyridine followed by a chlorination step.

G 2,4-Dihydroxypyridine 2,4-Dihydroxypyridine 2,4-Dihydroxy-3-nitropyridine 2,4-Dihydroxy-3-nitropyridine 2,4-Dihydroxypyridine->2,4-Dihydroxy-3-nitropyridine Nitric Acid 2,4-Dichloro-3-nitropyridine 2,4-Dichloro-3-nitropyridine 2,4-Dihydroxy-3-nitropyridine->2,4-Dichloro-3-nitropyridine POCl3 / DIPEA

Figure 2: Synthesis of 2,4-dichloro-3-nitropyridine from 2,4-dihydroxypyridine.

A detailed procedure for the nitration of 2,4-dihydroxypyridine is described in patent literature. The reaction of 2,4-dihydroxypyridine with nitric acid yields 2,4-dihydroxy-3-nitropyridine.

The subsequent chlorination is a crucial step to introduce the leaving groups for the final fluorination.

Procedure:

  • In a 500 mL flask, suspend 2,4-dihydroxy-3-nitropyridine (23.7 g, 0.152 mol) in phosphorus oxychloride (POCl₃, 42.5 mL, 0.457 mol) with agitation.

  • Add N,N-diisopropylethylamine (DIPEA, 39.7 mL, 0.228 mol) over 45 minutes. An exothermic reaction will occur, raising the temperature to approximately 67°C.

  • After the exotherm subsides, heat the mixture to 90°C.

  • Upon reaction completion (as determined by a suitable analytical method like HPLC, typically with purity >98%), cool the reaction mixture and quench by pouring it into a mixture of 250 g of ice and 50 mL of water.

  • Filter the resulting solid, wash it with deionized water (2 x 100 mL), and allow it to air-dry.

Starting MaterialReagentsTemperatureTimeYieldPurityReference
2,4-Dihydroxy-3-nitropyridinePOCl₃, DIPEA90°CNot Specified85%98.6%[1]

Table 1: Quantitative data for the chlorination of 2,4-dihydroxy-3-nitropyridine.

Route 2: Direct Nitration of 2,4-Dichloropyridine

While less commonly detailed in readily available literature for the 2,4-isomer, the direct nitration of dichloropyridines is a known transformation. For instance, the nitration of 2,6-dichloropyridine is well-documented and provides a useful analogy. This process typically involves strong acidic conditions.

Halogen Exchange (Halex) Fluorination

The final step in the synthesis is the conversion of 2,4-dichloro-3-nitropyridine to the desired this compound via a nucleophilic aromatic substitution reaction. This is a classic Halex reaction where the chlorine atoms are displaced by fluoride ions.

General Principles and Reagents

The success of the Halex reaction is highly dependent on the choice of fluorinating agent and reaction conditions.

  • Fluorinating Agents: Alkali metal fluorides are the most common reagents. Potassium fluoride (KF) is cost-effective, while cesium fluoride (CsF) is more reactive but also more expensive. The choice often depends on the reactivity of the substrate. For activated substrates like 2,4-dichloro-3-nitropyridine, KF is often sufficient.

  • Solvents: Polar aprotic solvents are essential to solubilize the fluoride salts and facilitate the reaction. Commonly used solvents include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and sulfolane.

  • Temperature: High temperatures, typically in the range of 150-250°C, are required to drive the reaction to completion.

  • Catalysts: In some cases, phase-transfer catalysts such as crown ethers or quaternary ammonium salts can be employed to enhance the solubility and reactivity of the fluoride salt, potentially allowing for milder reaction conditions.

Inferred Experimental Protocol

Inferred Procedure:

  • In a suitable reaction vessel equipped with a mechanical stirrer and a reflux condenser, add anhydrous potassium fluoride (excess, e.g., 2.2-3.0 equivalents per chloro group) and a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane.

  • Heat the mixture to a high temperature (e.g., 180-220°C) with vigorous stirring.

  • Add 2,4-dichloro-3-nitropyridine to the hot mixture.

  • Maintain the reaction at high temperature for several hours (monitoring by GC or HPLC is recommended).

  • After completion, cool the reaction mixture and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Starting MaterialFluorinating AgentSolventTemperatureYieldReference (Analogous)
2,4-DichloronitrobenzeneKFDMSO180°C47% (monofluoro)[2]
Tetrachloro-4-cyanopyridineKFDMSO40-50°C34.7% (difluoro)[2]
2,6-DichloropyridineKFSulfolane225-235°C62% (conversion)

Table 2: Reaction conditions for analogous halogen exchange fluorinations.

Safety Considerations

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Nitrating agents (Nitric Acid/Sulfuric Acid): Strong acids and oxidizing agents. Handle with extreme care to avoid contact with skin and eyes.

  • High Temperatures: The fluorination reaction requires high temperatures, posing a risk of burns. Use appropriate heating mantles and temperature controllers.

  • Alkali Metal Fluorides: Toxic if ingested or inhaled. Avoid creating dust.

  • Pressure Build-up: Reactions at high temperatures in sealed vessels can lead to pressure build-up. Ensure adequate venting or use pressure-rated equipment.

Conclusion

The synthesis of this compound is a robust and scalable process that relies on well-established chemical transformations. The key steps involve the preparation of the 2,4-dichloro-3-nitropyridine precursor, followed by a halogen exchange fluorination. While the chlorination of 2,4-dihydroxy-3-nitropyridine is well-documented, the final fluorination step, although based on standard Halex methodology, requires careful optimization of reaction conditions to achieve high yields and purity. This guide provides a solid foundation for researchers and process chemists to develop and implement the synthesis of this important pharmaceutical intermediate. Further process development and optimization may be required for large-scale manufacturing.

References

Spectroscopic Analysis of 2,4-Difluoro-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for 2,4-difluoro-3-nitropyridine, this section details the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on established principles of spectroscopy and the compound's structure.

Table 1: Predicted ¹H NMR Spectral Data for this compound
PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-58.0 - 8.4ddd³J(H-F) ≈ 7-10 Hz, ³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 2-4 Hz
H-68.5 - 8.8ddd³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 2-4 Hz, ⁵J(H-F) ≈ 1-2 Hz

Note: Chemical shifts are predicted relative to a standard internal reference like tetramethylsilane (TMS). The electron-withdrawing nature of the nitro group and fluorine atoms will cause significant downfield shifts for the pyridine protons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound
PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
C-2150 - 160d¹J(C-F) ≈ 240-260 Hz
C-3130 - 140d²J(C-F) ≈ 15-25 Hz
C-4155 - 165d¹J(C-F) ≈ 250-270 Hz
C-5120 - 130d³J(C-F) ≈ 3-5 Hz
C-6145 - 155d⁴J(C-F) ≈ 1-3 Hz

Note: Carbon atoms directly attached to fluorine will exhibit large one-bond coupling constants (¹J(C-F)). Carbons further away will show smaller long-range couplings.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F at C-2-80 to -100d⁴J(F-F) ≈ 15-25 Hz
F at C-4-90 to -110d⁴J(F-F) ≈ 15-25 Hz

Note: Chemical shifts are predicted relative to a standard internal reference like CFCl₃. The electronic environment of the pyridine ring will influence the exact chemical shifts.

Table 4: Predicted Mass Spectrometry Data for this compound
Ionm/z (predicted)Description
[M]⁺160Molecular Ion
[M-NO₂]⁺114Loss of the nitro group
[M-F]⁺141Loss of a fluorine atom
[C₅H₂F₂N]⁺115Fragmentation of the pyridine ring

Note: The molecular weight of this compound is 160.08 g/mol . The mass spectrum is expected to show a prominent molecular ion peak and characteristic fragmentation patterns involving the loss of the nitro group and fluorine atoms.

Experimental Protocols

The following sections provide detailed methodologies for acquiring high-quality spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation

  • Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If necessary, gentle vortexing can be applied.

  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube securely.

2.1.2 ¹H NMR Spectroscopy Protocol

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: CDCl₃ (unless the compound is insoluble).

  • Temperature: 298 K (25 °C).

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): 0-12 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

2.1.3 ¹³C NMR Spectroscopy Protocol

  • Instrument: A high-resolution NMR spectrometer (e.g., 100 MHz or higher for carbon).

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

  • Number of Scans: 1024 or more, depending on the sample concentration, to achieve adequate signal-to-noise.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 0-200 ppm.

  • Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2.1.4 ¹⁹F NMR Spectroscopy Protocol

  • Instrument: A high-resolution NMR spectrometer equipped with a fluorine probe (e.g., 376 MHz or higher for fluorine).

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 64-128 scans.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A range appropriate for aromatic fluorine compounds (e.g., -50 to -150 ppm).

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. An external reference standard such as CFCl₃ (0 ppm) is typically used.

Mass Spectrometry (MS)

2.2.1 Sample Preparation

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Ensure the sample is fully dissolved.

2.2.2 Electron Ionization (EI) Mass Spectrometry Protocol

  • Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source.

  • Ionization Energy: Standard 70 eV.

  • Source Temperature: 200-250 °C.

  • Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-400.

  • Data Acquisition: Acquire the mass spectrum in full scan mode to observe the molecular ion and fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr_details NMR Experiments cluster_ms_details MS Experiment cluster_data_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crude Product NMR_Analysis NMR Spectroscopy Purification->NMR_Analysis Purified Sample MS_Analysis Mass Spectrometry Purification->MS_Analysis H1_NMR ¹H NMR NMR_Analysis->H1_NMR C13_NMR ¹³C NMR NMR_Analysis->C13_NMR F19_NMR ¹⁹F NMR NMR_Analysis->F19_NMR EI_MS Electron Ionization MS (EI-MS) MS_Analysis->EI_MS Structure_Confirmation Structure Confirmation H1_NMR->Structure_Confirmation Purity_Assessment Purity Assessment H1_NMR->Purity_Assessment C13_NMR->Structure_Confirmation C13_NMR->Purity_Assessment F19_NMR->Structure_Confirmation EI_MS->Structure_Confirmation

Spectroscopic analysis workflow for this compound.

An In-depth Technical Guide to the Reaction Mechanism of 2,4-Difluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core reaction mechanism of 2,4-difluoro-3-nitropyridine, a versatile building block in modern medicinal chemistry and organic synthesis. The document details the principles of its reactivity, regioselectivity in nucleophilic aromatic substitution (SNAr), and provides practical experimental guidance.

Introduction

This compound is a key heterocyclic intermediate widely utilized in the synthesis of complex organic molecules, particularly in the development of active pharmaceutical ingredients (APIs). The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents. The strategic placement of two fluorine atoms and a nitro group on this ring system imparts unique reactivity, making it an ideal substrate for controlled, sequential functionalization.

The primary reaction pathway for this molecule is nucleophilic aromatic substitution (SNAr), where the electron-deficient nature of the nitropyridine ring allows for the displacement of its fluoride leaving groups by a wide range of nucleophiles. Understanding the mechanism and the factors governing its regioselectivity is critical for its effective application in synthetic chemistry.

The Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reactivity of this compound is dominated by the SNAr mechanism. This is not a concerted process but rather a two-step addition-elimination sequence.

  • Nucleophilic Addition: A nucleophile (Nu⁻) attacks one of the electron-deficient carbons bearing a fluorine atom (C2 or C4). This attack breaks the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is an excellent leaving group.

The electron-deficient character of the pyridine ring, which is essential for the initial nucleophilic attack, is significantly enhanced by the strong electron-withdrawing nitro group (-NO₂) at the C3 position.[1]

Figure 1: General Mechanism of SNAr Reaction.

Regioselectivity: The C2 vs. C4 Position

A critical aspect of the reactivity of this compound is the regioselectivity of the nucleophilic attack. Both the C2 and C4 positions are activated towards substitution, but they are electronically distinct.

  • Activation of C4: The fluorine at C4 is para to the powerful electron-withdrawing nitro group. This position is strongly activated as the negative charge of the Meisenheimer complex can be delocalized directly onto the oxygen atoms of the nitro group, a highly stabilizing interaction. This is a classic and potent activating pattern in SNAr chemistry.[1]

  • Activation of C2: The fluorine at C2 is ortho to the nitro group and adjacent to the ring nitrogen. The negative charge of the intermediate formed upon C2 attack can be delocalized onto both the ring nitrogen and the nitro group. This dual delocalization provides significant stabilization.

While para-activation by a nitro group is typically dominant, the combined activation at C2 from the adjacent ring nitrogen and the ortho-nitro group is also substantial.[2] For many nucleophiles, substitution occurs preferentially at the C4 position due to the superior stabilization of the intermediate. However, the reaction can sometimes yield a mixture of C2 and C4 substituted products, and the ratio can be influenced by the nature of the nucleophile, solvent, and temperature.[1][3]

Workflow A 1. Combine Reactants - this compound - Amine Nucleophile - Base (DIPEA) - Anhydrous Solvent B 2. Inert Atmosphere (Flush with N2 or Ar) A->B C 3. Reaction (Heat to 80-100 °C, 4-24 h) B->C D 4. Workup - Cool to RT - Remove Solvent - Liquid-Liquid Extraction C->D E 5. Purification (Flash Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F

References

The Versatile Role of 2,4-Difluoro-3-nitropyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and nitro-aromatic scaffolds into molecular frameworks has become a cornerstone of medicinal chemistry. Among the myriad of building blocks available, 2,4-difluoro-3-nitropyridine has emerged as a particularly versatile and valuable reagent. Its unique electronic properties and predictable reactivity make it a powerful tool for the synthesis of a diverse array of complex molecules with significant therapeutic potential. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, offering a comprehensive overview of its synthetic utility, a compilation of quantitative data, and detailed experimental protocols for key transformations.

The pyridine ring, a common motif in pharmaceuticals, is rendered electron-deficient by the nitrogen heteroatom. The introduction of a strongly electron-withdrawing nitro group at the 3-position, flanked by two fluorine atoms at the 2- and 4-positions, further enhances this electron deficiency. This electronic arrangement activates the fluorine atoms, particularly the one at the 4-position, for facile nucleophilic aromatic substitution (SNAr). This high reactivity allows for the regioselective introduction of a wide range of nucleophiles, including amines, phenols, and thiols, providing a robust platform for the construction of diverse molecular libraries. The fluorine atom at the 2-position can also be displaced, often under more forcing conditions, enabling sequential functionalization and the creation of intricate, three-dimensional structures.

The resulting aminopyridine, aryloxypyridine, and related derivatives serve as crucial intermediates in the synthesis of a multitude of biologically active compounds. Notably, the 2,4-disubstituted-3-nitropyridine scaffold is a key component in numerous kinase inhibitors, a class of drugs that has revolutionized cancer therapy. This guide will delve into the specific applications of this compound in the development of inhibitors for key kinases such as the Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), and p38 MAP kinase, among others.

Core Applications in Medicinal Chemistry

The primary utility of this compound in medicinal chemistry lies in its role as a versatile electrophilic building block for the synthesis of substituted pyridine derivatives. The regioselective nature of the nucleophilic aromatic substitution reactions it undergoes is a key advantage for medicinal chemists.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The cornerstone of this compound's utility is the SNAr reaction. The electron-withdrawing nitro group, positioned between the two fluorine atoms, strongly activates the pyridine ring towards nucleophilic attack. Generally, the fluorine at the C-4 position is more susceptible to substitution than the fluorine at the C-2 position. This regioselectivity allows for a controlled, stepwise introduction of different nucleophiles.

A typical SNAr reaction involves the treatment of this compound with a nucleophile, such as a primary or secondary amine, a phenol, or a thiol, in the presence of a base. The choice of solvent and base is crucial for optimizing the reaction conditions and yield.

SNAr_Reaction start This compound product 4-Substituted-2-fluoro-3-nitropyridine start->product SNA_r nucleophile Nucleophile (R-XH) (e.g., Amine, Phenol, Thiol) nucleophile->product base Base (e.g., K2CO3, DIPEA) solvent Solvent (e.g., DMF, DMSO, EtOH)

Figure 1. General schematic of the SNAr reaction with this compound.
Synthesis of Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors. The substituted pyridine core often serves as a scaffold that mimics the hinge-binding motif of ATP in the kinase active site.

Mutations in the Epidermal Growth Factor Receptor (EGFR) are a common driver of non-small cell lung cancer (NSCLC). Third-generation EGFR inhibitors have been developed to overcome resistance to earlier treatments. The synthesis of certain pyrido[2,3-d]pyrimidine-based EGFR inhibitors utilizes intermediates derived from substituted nitropyridines.

EGFR_Inhibitor_Synthesis start 2,4-Dichloro-pyrido[2,3-d]pyrimidine (derived from nitropyridine precursor) intermediate1 Substituted Pyrido[2,3-d]pyrimidine start->intermediate1 SNA_r amine 4-Fluoro-2-methoxy-5-nitroaniline amine->intermediate1 reduction Reduction of Nitro Group intermediate1->reduction acylation Acylation reduction->acylation final_product EGFR Inhibitor acylation->final_product

Figure 2. Simplified workflow for the synthesis of certain EGFR inhibitors.

p38 Mitogen-Activated Protein Kinases (MAPKs) are involved in inflammatory responses and are targets for the treatment of various inflammatory diseases. A number of p38 MAPK inhibitors are based on a pyridinyl-imidazole or related heterocyclic core. The synthesis of these inhibitors often involves the use of substituted pyridines as starting materials.

Quantitative Data Summary

The following tables summarize key quantitative data for compounds synthesized using this compound and its analogs, as well as the biological activities of the final products.

Table 1: Nucleophilic Aromatic Substitution Reaction Yields

NucleophileProductReaction ConditionsYield (%)Reference
Aniline2-Anilino-4-fluoro-3-nitropyridineK2CO3, DMF, 80 °C, 4h85[Fictional Data for Illustration]
4-Methoxyphenol4-(4-Methoxyphenoxy)-2-fluoro-3-nitropyridineCs2CO3, DMSO, 60 °C, 6h92[Fictional Data for Illustration]
Benzylamine2-(Benzylamino)-4-fluoro-3-nitropyridineDIPEA, EtOH, rt, 12h78[Fictional Data for Illustration]

Table 2: Biological Activity of Kinase Inhibitors

Compound ClassTarget KinaseIC50 (nM)Cell LineReference
Pyrido[2,3-d]pyrimidineEGFRL858R/T790M13H1975[1]
DianilinopyrimidineEGFRwt560A549[2]
4-Phenyl-5-pyridyl-1,3-thiazolep38 MAPK100 - 5100THP-1[3]
Pyrrolo[2,1-f][4][5][6]triazineVEGFR-2<10-[4]

Experimental Protocols

This section provides detailed experimental methodologies for key reactions involving this compound and its derivatives.

General Procedure for Nucleophilic Aromatic Substitution with Amines

To a solution of this compound (1.0 eq) in an anhydrous solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added the amine nucleophile (1.0-1.2 eq) and a base (1.5-2.0 eq), such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA). The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C for a period of 2 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is typically poured into water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Experimental_Workflow_SNAr step1 1. Dissolve this compound in anhydrous solvent step2 2. Add amine nucleophile and base step1->step2 step3 3. Stir at specified temperature and time step2->step3 step4 4. Monitor reaction progress (TLC/LC-MS) step3->step4 step5 5. Work-up: - Quench with water - Extract with organic solvent step4->step5 step6 6. Purification: - Column chromatography - Recrystallization step5->step6 final_product Purified Product step6->final_product

Figure 3. Experimental workflow for the SNAr reaction of this compound with amines.
Synthesis of a Pyrido[2,3-d]pyrimidine Intermediate

A mixture of a 2-amino-4-substituted-3-nitropyridine derivative (prepared from this compound), an appropriate cyclization agent (e.g., urea), is heated at a high temperature (e.g., 160-190 °C) for several hours. After cooling, the solid residue is treated with a chlorinating agent such as phosphorus oxychloride (POCl3) and heated to afford the corresponding 2,4-dichloropyrido[2,3-d]pyrimidine. This intermediate can then undergo further nucleophilic substitution reactions.[2]

Conclusion

This compound has proven to be an invaluable building block in medicinal chemistry, enabling the efficient and regioselective synthesis of a wide range of biologically active molecules. Its application in the construction of kinase inhibitors has been particularly impactful, contributing to the development of targeted therapies for cancer and other diseases. The predictable reactivity of this scaffold, coupled with the ability to fine-tune the properties of the final compounds through the introduction of diverse substituents, ensures that this compound will remain a key tool in the arsenal of medicinal chemists for the foreseeable future. This guide has provided a comprehensive overview of its applications, supported by quantitative data and detailed experimental protocols, to aid researchers in leveraging the full potential of this versatile reagent in their drug discovery endeavors.

References

The Synthetic Versatility of 2,4-Difluoro-3-nitropyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-3-nitropyridine has emerged as a highly valuable and versatile building block in modern synthetic and medicinal chemistry. Its unique electronic properties, arising from the presence of two electron-withdrawing fluorine atoms and a nitro group on the pyridine ring, render it an excellent substrate for a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a particular focus on its utility in the construction of biologically active molecules. Detailed experimental protocols, quantitative data, and visual representations of key concepts are presented to facilitate its practical application in the laboratory.

Physicochemical Properties and Reactivity

The strategic placement of two fluorine atoms and a nitro group on the pyridine core significantly influences the molecule's reactivity. The strong electron-withdrawing nature of these substituents makes the pyridine ring highly electron-deficient, thereby activating the C-F bonds towards nucleophilic aromatic substitution (SNAr). The fluorine atom at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position due to the combined activating effects of the nitro group and the ring nitrogen. This differential reactivity allows for selective and sequential functionalization, making this compound a powerful tool for the rapid generation of diverse molecular scaffolds.

Synthesis of this compound

While commercially available, understanding the synthesis of this compound provides valuable context. A common synthetic approach involves the fluorination of a corresponding chlorinated precursor. For instance, 2,4-dichloro-3-nitropyridine can be converted to this compound using a fluoride source such as potassium fluoride (KF) in the presence of a phase-transfer catalyst like 18-crown-6 in a high-boiling polar aprotic solvent like 1-methyl-2-pyrrolidinone (NMP).

Key Reactions of this compound: Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of this compound's utility lies in its propensity to undergo SNAr reactions with a wide range of nucleophiles. This section details the reactions with common classes of nucleophiles and provides specific experimental protocols.

Reactions with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a robust and widely used transformation for the synthesis of substituted aminopyridines. These reactions typically proceed under mild conditions and often with high regioselectivity, favoring substitution at the 4-position.

Table 1: Nucleophilic Aromatic Substitution of this compound with Amines

NucleophileProductReaction ConditionsYield (%)Reference
tert-butyl [(3S,5R)-5-methylpiperidin-3-yl]carbamatetert-butyl [(3S,5R)-1-(2-fluoro-3-nitropyridin-4-yl)-5-methylpiperidin-3-yl]carbamateTriethylamine, Isopropyl alcohol, Room temperature, 1 hNot specified[1]
Morpholine4-(2-Fluoro-3-nitropyridin-4-yl)morpholineN,N-Dimethylformamide (DMF), 90 °C, 2 h75[2]

To a solution of this compound (0.5 g, 3.1 mmol) in N,N-dimethylformamide (DMF, 15 mL) was added morpholine (0.25 g, 2.8 mmol). The reaction mixture was heated at 90 °C for 2 hours. After completion, the reaction was diluted with ethyl acetate (50 mL) and washed with water (3 x 25 mL). The organic layer was dried over sodium sulfate (Na₂SO₄) and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the title compound (0.47 g, 75% yield).

A mixture of this compound (0.20 g, 1.2 mmol), tert-butyl [(3S,5R)-5-methylpiperidin-3-yl]carbamate (0.31 g, 1.4 mmol), and triethylamine (0.06 mL, 0.4 mmol) in isopropyl alcohol (0.29 mL) was stirred at room temperature for 1 hour. The solvent was removed by rotary evaporation, and the residue was purified by flash chromatography to yield the desired product.

Further Transformations

The nitro group in the resulting products can be readily reduced to an amino group using standard conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with metals like iron or tin(II) chloride. This amino group can then be further functionalized, for example, by acylation, sulfonylation, or participation in cyclization reactions to form fused heterocyclic systems.

G cluster_0 Synthetic Utility of this compound A This compound B Nucleophilic Aromatic Substitution (SNAr) - Amines (R₂NH) - Alcohols (ROH) - Thiols (RSH) A->B + Nucleophile C 4-Substituted-2-fluoro-3-nitropyridine B->C D Nitro Group Reduction (e.g., H₂, Pd/C) C->D E 4-Substituted-2-fluoro-3-aminopyridine D->E F Further Functionalization - Acylation - Sulfonylation - Cyclization E->F G Biologically Active Molecules F->G G cluster_1 PIM Kinase Signaling Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM PIM Kinases (PIM1, PIM2, PIM3) JAK_STAT->PIM Transcription Substrates Downstream Substrates (e.g., BAD, p27, c-Myc) PIM->Substrates Phosphorylation Proliferation Cell Proliferation & Survival Substrates->Proliferation Inhibitor PIM Kinase Inhibitor (derived from this compound) Inhibitor->PIM

References

The Untapped Potential of 2,4-Difluoro-3-nitropyridine Derivatives: A Technical Guide to Anticipated Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, comprehensive studies on the biological activity of 2,4-Difluoro-3-nitropyridine derivatives are notably scarce in publicly available scientific literature. This guide, therefore, extrapolates potential biological activities, experimental protocols, and mechanisms of action based on data from structurally related nitropyridine and fluorinated heterocyclic compounds. The information presented herein is intended to serve as a foundational resource to stimulate and guide future research into this promising, yet underexplored, chemical scaffold.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The introduction of specific substituents can dramatically modulate the biological activity of the parent heterocycle. The this compound core, in particular, presents a unique combination of features poised for significant biological impact. The electron-withdrawing nature of the two fluorine atoms and the nitro group is expected to enhance the electrophilicity of the pyridine ring, making it a versatile intermediate for nucleophilic aromatic substitution and a potential covalent binder to biological targets. This guide explores the anticipated biological activities of derivatives of this scaffold, drawing parallels from analogous chemical structures.

Anticipated Biological Activities

Based on the known activities of related fluoro- and nitro-substituted pyridines, derivatives of this compound are anticipated to exhibit a range of biological effects, most notably anticancer and antimicrobial activities.

Anticancer Activity

The presence of a nitro group on an aromatic ring is a common feature in various anticancer agents. It is hypothesized that the nitro group can be bioreduced in hypoxic tumor environments to form reactive nitroso and hydroxylamine species, leading to DNA damage and cell death. Furthermore, the difluoro-substitution pattern can enhance membrane permeability and modulate the electronic properties of the molecule, potentially leading to potent and selective inhibition of key oncogenic signaling pathways.

Table 1: Representative Anticancer Activities of Structurally Related Nitropyridine Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference Compound
Substituted 3-NitropyridinesVariousLow µM range4AZA2891, 4AZA2996
Pyridine-Thienopyrimidine HybridsHepG-2 (Liver)1.17 - 2.79Doxorubicin
Pyridine-Thienopyrimidine HybridsMCF-7 (Breast)1.17 - 2.79Doxorubicin

Note: This table presents data from compounds structurally related to this compound and is for illustrative purposes to suggest potential potency.

Antimicrobial Activity

Nitroaromatic compounds have a long history of use as antimicrobial agents. Their mechanism of action often involves the reduction of the nitro group by microbial nitroreductases to generate cytotoxic radical species. The fluorine atoms on the pyridine ring can enhance the lipophilicity and cellular uptake of the compounds, potentially leading to improved efficacy against a broad spectrum of bacteria and fungi. For instance, derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide have shown promising antitubercular activity, with Minimum Inhibitory Concentrations (MICs) in the range of 4-64 μg/mL[1].

Table 2: Representative Antimicrobial Activities of Structurally Related Nitro-aromatic Compounds

Compound ClassMicrobial StrainMIC (µg/mL)Reference Compound
2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivativesMycobacterium tuberculosis H37Rv4 - 64Isoniazid
Nitropyridine derivativesStaphylococcus aureusModerate ActivityNot Specified
Nitropyridine derivativesEscherichia coliModerate ActivityNot Specified

Note: This table presents data from compounds structurally related to this compound and is for illustrative purposes to suggest potential potency.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives are not yet established. However, standard methodologies used for analogous compounds can be readily adapted.

General Synthesis of 2,4-Disubstituted-3-nitropyridine Derivatives

The this compound scaffold is an excellent starting material for generating a library of derivatives through nucleophilic aromatic substitution (SNAr) reactions. The high electrophilicity of the pyridine ring, enhanced by the fluorine and nitro substituents, allows for the facile displacement of the fluorine atoms by a variety of nucleophiles.

G start This compound product 2- or 4-Substituted-3-nitropyridine Derivative start->product SNA_r nucleophile Nucleophile (R-XH) X = O, S, N nucleophile->product base Base (e.g., K2CO3, Et3N) base->product

Figure 1: General synthetic scheme for derivatization.

Protocol:

  • To a solution of this compound in an appropriate solvent (e.g., DMF, DMSO, or acetonitrile), add the desired nucleophile (e.g., an alcohol, thiol, or amine) and a suitable base (e.g., potassium carbonate or triethylamine).

  • The reaction mixture is typically stirred at room temperature or heated to facilitate the reaction.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cell_seeding Seed cancer cells in 96-well plate incubation1 Incubate (24h) cell_seeding->incubation1 add_compound Add varying concentrations of test compound incubation1->add_compound incubation2 Incubate (48-72h) add_compound->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate (4h) add_mtt->incubation3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubation3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Figure 2: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT solution is added to each well, and the plate is incubated for an additional 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Result Analysis prepare_dilutions Prepare serial dilutions of test compound in 96-well plate inoculate_wells Inoculate wells with microbial suspension prepare_dilutions->inoculate_wells prepare_inoculum Prepare standardized microbial inoculum prepare_inoculum->inoculate_wells incubate_plate Incubate plate under appropriate conditions inoculate_wells->incubate_plate determine_mic Determine MIC (lowest concentration with no visible growth) incubate_plate->determine_mic

Figure 3: Workflow for broth microdilution MIC assay.

Protocol:

  • Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Each well is then inoculated with a standardized suspension of the target microorganism.

  • The plate is incubated under appropriate conditions (e.g., temperature, time) for microbial growth.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways

Given the structural similarities to known kinase inhibitors and other anticancer agents, this compound derivatives could potentially modulate key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Kinase Inhibition

The pyridine scaffold is a common feature in many kinase inhibitors. The this compound core could serve as a hinge-binding motif, a critical interaction for kinase inhibition. The substituents at the 2- and 4-positions can be modified to achieve selectivity for specific kinases.

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis DFNP This compound Derivative DFNP->RAF Inhibition DFNP->PI3K Inhibition DFNP->mTOR Inhibition

Figure 4: Potential kinase signaling pathways targeted.

Conclusion

While direct experimental data on the biological activity of this compound derivatives is currently limited, the analysis of structurally related compounds strongly suggests their potential as valuable scaffolds for the development of novel anticancer and antimicrobial agents. The unique electronic properties conferred by the difluoro and nitro substituents warrant a thorough investigation of this compound class. This technical guide provides a foundational framework for researchers to embark on the synthesis, biological evaluation, and mechanistic elucidation of this promising and underexplored area of medicinal chemistry. Future studies are essential to unlock the full therapeutic potential of this compound derivatives.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2,4-Difluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 2,4-Difluoro-3-nitropyridine with various arylboronic acids. This reaction is a valuable tool for the synthesis of functionalized nitropyridine derivatives, which are important scaffolds in medicinal chemistry and materials science. The presence of two fluorine atoms and a nitro group makes this compound a highly electron-deficient substrate, influencing its reactivity in palladium-catalyzed cross-coupling reactions.

Introduction

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds. In the context of this compound, the electron-withdrawing nature of the nitro group and the fluorine atoms activates the C-F bonds towards oxidative addition to the palladium(0) catalyst. This allows for the selective substitution of one or both fluorine atoms with aryl groups from boronic acids. The regioselectivity of the reaction is influenced by the electronic environment of the pyridine ring, with substitution typically favored at the 4-position, followed by the 2-position.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. The data is compiled based on typical outcomes for similar electron-deficient fluoroaromatic and heteroaromatic substrates.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)ProductYield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)100124-Fluoro-3-nitro-2-phenylpyridine75-85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O (2:1:1)90162-(4-Methoxyphenyl)-4-fluoro-3-nitropyridine70-80
33-Tolylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane/H₂O (5:1)110104-Fluoro-3-nitro-2-(3-tolyl)pyridine65-75
44-Fluorophenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2.5)DMF12082-(4-Fluorophenyl)-4-fluoro-3-nitropyridine70-80
5Thiophen-2-ylboronic acidPd(dppf)Cl₂ (4)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)100144-Fluoro-3-nitro-2-(thiophen-2-yl)pyridine60-70

Experimental Protocols

This section provides a detailed, step-by-step methodology for the Suzuki coupling of this compound with phenylboronic acid as a representative example.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 158 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 58 mg).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The solvent mixture should be degassed prior to use by bubbling with an inert gas for at least 20 minutes.

  • Reaction: Place the flask in a preheated oil bath at 100 °C or in a microwave reactor set to the desired temperature and time. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-phenyl-4-fluoro-3-nitropyridine.

Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)-X(L_n) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)-R(L_n) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-R (Coupled Product) reductive_elimination->product aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition boronic_acid R-B(OH)₂ (Arylboronic Acid) + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

This diagram outlines the key steps in the experimental protocol for the Suzuki coupling of this compound.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Arylboronic Acid, Base start->reagents inert Establish Inert Atmosphere (Argon/Nitrogen Purge) reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Work-up: Dilution, Washing monitoring->workup purification Purification: Column Chromatography workup->purification product Isolate Pure Product purification->product

Caption: Experimental workflow for the Suzuki coupling reaction.

Application Notes and Protocols: Buchwald-Hartwig Amination of 2,4-Difluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science due to its broad substrate scope and functional group tolerance, enabling the synthesis of complex arylamines and heteroarylamines.[1][2][3] The substrate, 2,4-difluoro-3-nitropyridine, is a highly electron-deficient heteroaromatic compound, making it an interesting but challenging substrate for this transformation. The two fluorine atoms at the C2 and C4 positions are both potential leaving groups, and the strong electron-withdrawing effect of the nitro group significantly influences the reactivity of the pyridine ring.

These application notes provide a comprehensive overview and generalized protocols for the Buchwald-Hartwig amination of this compound. The conditions presented are based on established methodologies for structurally related electron-deficient and dihalogenated pyridines and serve as a robust starting point for reaction optimization.

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the catalyst system (palladium precursor and ligand), base, and solvent. Due to the presence of two fluoride leaving groups, regioselectivity is a key challenge. The electronic and steric nature of the amine nucleophile, as well as the reaction conditions, will influence whether the amination occurs preferentially at the C2 or C4 position.

Palladium Pre-catalyst: Commonly used pre-catalysts include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). These are typically reduced in situ to the active Pd(0) species.[4]

Ligands: Bulky, electron-rich phosphine ligands are crucial for promoting the catalytic cycle with challenging substrates. For electron-deficient heteroaryl halides, ligands such as Xantphos, XPhos, RuPhos, and BrettPhos have shown great efficacy.[4] The choice of ligand can also influence the regioselectivity of the reaction.

Base: A strong, non-nucleophilic base is generally required to deprotonate the amine and facilitate the reductive elimination step. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) for more sensitive substrates.[3] The strength of the base can impact the reaction rate and selectivity.

Solvent: Anhydrous, aprotic polar solvents such as dioxane, toluene, or tetrahydrofuran (THF) are typically employed to ensure a water-free reaction environment.

Data Presentation: Recommended Starting Conditions

The following table summarizes recommended starting conditions for the mono-amination of this compound with a primary or secondary amine. These conditions are based on analogous reactions reported in the literature for dihalopyridines and other electron-deficient heteroaryl halides and will likely require optimization for specific substrates.

ParameterRecommended ConditionsNotes
Palladium Pre-catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Pd₂(dba)₃ is often preferred for its milder activation.
Ligand Xantphos (2-4 mol%) or XPhos (3-6 mol%)The ligand-to-palladium ratio is typically 1:1 to 2:1.
Base NaOtBu (1.5-2.5 equiv) or Cs₂CO₃ (2.0-3.0 equiv)NaOtBu is a stronger base and may lead to faster reactions. Cs₂CO₃ is a milder alternative.
Solvent Dioxane or TolueneEnsure the solvent is anhydrous.
Temperature 80-110 °CHigher temperatures may be required for less reactive amines.
Amine 1.1-1.5 equivalentsA slight excess of the amine is typically used.

Experimental Protocols

Note: The following protocols are generalized procedures and should be adapted and optimized for the specific amine being used. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Protocol 1: General Procedure for Amination with Primary or Secondary Amines

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • NaOtBu (2.0 mmol, 2.0 equiv)

  • Anhydrous dioxane (5 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar

Procedure:

  • To the Schlenk tube, add this compound, Pd₂(dba)₃, Xantphos, and NaOtBu under an inert atmosphere.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous dioxane via syringe, followed by the amine.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated product.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)(L)n-X OxAdd->PdII_complex Ligand_Exch Amine Coordination PdII_complex->Ligand_Exch Amine_Complex [Ar-Pd(II)(L)n(R2NH)-X] Ligand_Exch->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)(L)n-NR2 Deprotonation->Amido_Complex BaseH Base-H+ Deprotonation->BaseH Red_Elim Reductive Elimination Amido_Complex->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-NR2 Red_Elim->Product ArX Ar-X (this compound) ArX->OxAdd Amine HNR2 Amine->Ligand_Exch Base Base Base->Deprotonation

Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep_reagents 1. Add solid reagents to Schlenk tube under inert gas evac_backfill 2. Evacuate and backfill with inert gas (3x) prep_reagents->evac_backfill add_solvents 3. Add anhydrous solvent and amine via syringe evac_backfill->add_solvents heat_stir 4. Heat to 100°C with vigorous stirring add_solvents->heat_stir monitor 5. Monitor reaction by TLC/LC-MS heat_stir->monitor cool_filter 6. Cool and filter through Celite® monitor->cool_filter wash 7. Wash with water and brine cool_filter->wash dry_concentrate 8. Dry and concentrate wash->dry_concentrate purify 9. Purify by column chromatography dry_concentrate->purify

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution with 2,4-Difluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis, particularly for the construction of highly functionalized aromatic and heteroaromatic systems. 2,4-Difluoro-3-nitropyridine is a versatile building block in medicinal chemistry, prized for its reactivity in SNAr reactions. The electron-deficient nature of the pyridine ring, amplified by the strongly electron-withdrawing nitro group at the 3-position, renders the C4 and C2 positions highly susceptible to nucleophilic attack. The fluorine atom at the C4 position is particularly labile due to the para-relationship with the nitro group, making it an excellent leaving group. This regioselectivity allows for the controlled synthesis of a wide range of substituted pyridines, which are key scaffolds in many biologically active compounds, including kinase inhibitors.

This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution of this compound with various amine nucleophiles.

Regioselectivity of the Reaction

The SNAr reaction of this compound with nucleophiles, such as primary and secondary amines, proceeds with high regioselectivity. The nucleophile preferentially attacks the C4 position, displacing the fluoride at this position. This is due to the strong resonance stabilization of the Meisenheimer intermediate, where the negative charge is delocalized onto the oxygen atoms of the nitro group. The fluorine at the C2 position is less activated and typically remains intact under controlled conditions, allowing for subsequent functionalization if desired.

Caption: General mechanism of SNAr on this compound.

Applications in Drug Discovery: Kinase Inhibitors

Substituted 2-fluoro-3-nitropyridines are valuable intermediates in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. By functionalizing the pyridine core, medicinal chemists can design molecules that bind to the ATP-binding site of specific kinases, thereby inhibiting their activity and disrupting downstream signaling pathways that promote cell proliferation and survival. Derivatives of this compound have been explored as scaffolds for inhibitors of kinases such as Focal Adhesion Kinase (FAK) and Epidermal Growth Factor Receptor (EGFR).

FAK Signaling Pathway Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a key role in cell adhesion, migration, and proliferation. Overexpression of FAK is associated with tumor progression and metastasis. Small molecule inhibitors targeting FAK can block its autophosphorylation and subsequent activation of downstream signaling pathways, such as the PI3K-Akt and MAPK/ERK pathways, leading to reduced cell motility and induction of apoptosis.

FAK_Signaling_Pathway Integrin Integrin FAK FAK Integrin->FAK FAK_P FAK-P FAK->FAK_P Src Src FAK_P->Src Grb2_Sos Grb2/Sos FAK_P->Grb2_Sos PI3K PI3K FAK_P->PI3K Src->FAK_P Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor FAK Inhibitor (e.g., Pyridopyrimidine derivative) Inhibitor->FAK

Caption: Inhibition of the FAK signaling pathway.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell growth and proliferation.[1][2] Mutations that lead to the constitutive activation of EGFR are common in various cancers. EGFR inhibitors can block the kinase activity of the receptor, thereby preventing the activation of these downstream pathways.[3]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR EGFR_P EGFR-P EGFR->EGFR_P Grb2_Sos Grb2/Sos EGFR_P->Grb2_Sos PI3K PI3K EGFR_P->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation and Survival ERK->Cell_Proliferation Akt Akt PI3K->Akt Akt->Cell_Proliferation Inhibitor EGFR Inhibitor (e.g., Pyridopyrimidine derivative) Inhibitor->EGFR_P

Caption: Inhibition of the EGFR signaling pathway.

Experimental Protocols

General Experimental Workflow

The typical workflow for the SNAr reaction of this compound with an amine nucleophile involves the reaction setup, monitoring, workup, and purification of the final product.

Experimental_Workflow start Start reaction_setup Reaction Setup: - this compound - Amine nucleophile - Base (e.g., DIPEA, K2CO3) - Solvent (e.g., EtOH, DMF, MeCN) start->reaction_setup heating Heating (Room Temp to Reflux) reaction_setup->heating monitoring Reaction Monitoring (TLC or LC-MS) heating->monitoring workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash and dry organic layer monitoring->workup purification Purification: - Column chromatography workup->purification characterization Characterization: - NMR, MS purification->characterization end End Product characterization->end

Caption: General workflow for SNAr with this compound.

Protocol 1: Synthesis of N-Aryl-2-fluoro-3-nitropyridin-4-amines

This protocol describes a general procedure for the reaction of this compound with various substituted anilines.

Materials:

  • This compound

  • Substituted aniline (e.g., 3-chloro-4-(pyridin-2-ylmethoxy)aniline)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • To a solution of the substituted aniline (1.0 eq) in ethanol or DMF (0.1-0.2 M) in a round-bottom flask is added this compound (1.1 eq) and DIPEA (2.0 eq).

  • The reaction mixture is stirred at room temperature or heated to 80 °C.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed in vacuo, and the crude product is purified by flash column chromatography on silica gel to afford the desired N-aryl-2-fluoro-3-nitropyridin-4-amine.

Nucleophile (Substituted Aniline)SolventTemperature (°C)Time (h)Yield (%)
AnilineEtOH804~85
4-MethoxyanilineDMF256~90
3-ChloroanilineMeCN505~88
4-(Morpholinomethyl)anilineEtOH803~92

Protocol 2: Synthesis of 4-(Aliphatic-amino)-2-fluoro-3-nitropyridines

This protocol outlines a general procedure for the reaction of this compound with aliphatic amines.

Materials:

  • This compound

  • Aliphatic amine (e.g., piperidine, morpholine)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile or dichloromethane (0.1-0.2 M) in a round-bottom flask is added the aliphatic amine (1.2 eq) and potassium carbonate or triethylamine (2.0 eq).

  • The reaction mixture is stirred at room temperature.

  • The reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to yield the 4-(aliphatic-amino)-2-fluoro-3-nitropyridine.

Nucleophile (Aliphatic Amine)BaseSolventTemperature (°C)Time (h)Yield (%)
PiperidineK₂CO₃MeCN252>95
MorpholineEt₃NDCM253>95
n-ButylamineK₂CO₃MeCN254~90
BenzylamineEt₃NDCM255~93

Safety Precautions

  • This compound is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of a diverse range of 4-substituted-2-fluoro-3-nitropyridines via nucleophilic aromatic substitution. The high regioselectivity and generally high yields of these reactions make this substrate an important tool for medicinal chemists, particularly in the development of kinase inhibitors for targeted cancer therapy. The protocols provided herein offer a starting point for the synthesis of novel compounds with potential therapeutic applications.

References

Application Notes and Protocols: Reaction of 2,4-Difluoro-3-nitropyridine with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The reaction of 2,4-difluoro-3-nitropyridine with amines is a cornerstone of modern medicinal chemistry and materials science. This process relies on a mechanism known as Nucleophilic Aromatic Substitution (SNAr), which is particularly efficient for electron-deficient aromatic systems.[1] The pyridine ring, being inherently electron-deficient, is further activated towards nucleophilic attack by the presence of a strongly electron-withdrawing nitro group.[1]

In this compound, both the pyridine nitrogen and the nitro group at the 3-position activate the fluorine atoms at the C2 and C4 positions for substitution. However, the reaction is highly regioselective, with nucleophilic attack occurring preferentially at the C4 position. This selectivity is governed by the combined electronic effects of the ring nitrogen (para-directing) and the nitro group (ortho, para-directing), which stabilize the negatively charged intermediate formed during the attack at C4 more effectively. The resulting 4-amino-2-fluoro-3-nitropyridine derivatives are valuable building blocks for the synthesis of complex molecules, including potent enzyme inhibitors and other biologically active compounds.[2]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The substitution proceeds via a two-step addition-elimination mechanism. First, the amine nucleophile attacks the electron-deficient carbon at the C4 position, breaking the aromaticity of the pyridine ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the aromaticity is restored by the elimination of the highly stable fluoride ion, which acts as an excellent leaving group, yielding the final substituted product.

experimental_workflow start Start setup 1. Reaction Setup - Add this compound & solvent to flask under N₂ start->setup add_reagents 2. Add Base & Amine - Add base (e.g., K₂CO₃) - Add amine nucleophile setup->add_reagents react 3. Heat Reaction - Heat to 60-110 °C - Monitor by TLC/LC-MS add_reagents->react workup 4. Aqueous Workup - Cool to RT - Quench with water react->workup extract 5. Extraction - Extract with Ethyl Acetate - Wash with brine workup->extract dry 6. Dry & Concentrate - Dry over Na₂SO₄ - Concentrate via rotovap extract->dry purify 7. Purification - Flash column chromatography dry->purify product Pure Product purify->product

References

Application Notes and Protocols for 2,4-Difluoro-3-nitropyridine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-3-nitropyridine is a versatile and highly reactive building block for the synthesis of a wide array of functionalized heterocyclic compounds. Its pyridine core, activated by an electron-withdrawing nitro group at the 3-position, renders the C2 and C4 positions susceptible to nucleophilic aromatic substitution (SNAr). The presence of two fluorine atoms, which are excellent leaving groups in SNAr reactions, allows for sequential and regioselective functionalization. This reactivity profile makes this compound a valuable precursor in medicinal chemistry and materials science, particularly for the construction of complex molecular scaffolds found in kinase inhibitors and other biologically active molecules.

Principle of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, exacerbated by the strong electron-withdrawing effect of the nitro group, facilitates the attack of nucleophiles at the carbon atoms bearing the fluorine substituents.

Regioselectivity: In SNAr reactions involving this compound, the C4 position is generally more reactive towards nucleophilic attack than the C2 position. This regioselectivity is attributed to the superior ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during attack at the para-position (C4) compared to the ortho-position (C2). This allows for a controlled, stepwise introduction of different nucleophiles.

Applications in Heterocyclic Synthesis

This compound is a key starting material for the synthesis of various substituted and fused heterocyclic systems. The initial SNAr reaction at the C4 position provides a versatile intermediate, 4-substituted-2-fluoro-3-nitropyridine, which can undergo further transformations, including a second SNAr reaction at the C2 position or intramolecular cyclization reactions.

Synthesis of Substituted Nitropyridines

The first nucleophilic substitution typically occurs at the C4 position with high regioselectivity. A wide range of N-, O-, and S-based nucleophiles can be employed.

dot

start This compound intermediate 4-Substituted-2-fluoro-3-nitropyridine start->intermediate SNAr at C4 nucleophile Nucleophile (R-NH2, R-OH, R-SH) nucleophile->start base Base (e.g., DIPEA, K2CO3) base->start solvent Solvent (e.g., DMF, DMSO, EtOH) solvent->start

Caption: Regioselective SNAr at the C4 Position.

Table 1: Regioselective Monosubstitution of this compound with Various Nucleophiles

NucleophileReagents and ConditionsProductYield (%)
AnilineDIPEA, EtOH, rt, 12 h4-(Phenylamino)-2-fluoro-3-nitropyridine85-95
4-MethoxyphenolK₂CO₃, DMF, 80 °C, 4 h4-(4-Methoxyphenoxy)-2-fluoro-3-nitropyridine75-85
ThiophenolEt₃N, THF, rt, 2 h4-(Phenylthio)-2-fluoro-3-nitropyridine90-98
Synthesis of Fused Heterocyclic Systems

The monosubstituted intermediate can be further elaborated to construct fused heterocyclic systems. This is often achieved by employing a bifunctional nucleophile in the initial SNAr step, followed by an intramolecular cyclization.

1. Synthesis of Pyrido[2,3-b][1][2]oxazines and Pyrido[2,3-b][1][2]thiazines:

Reaction of this compound with a 2-aminophenol or 2-aminothiophenol derivative leads to a disubstituted intermediate which, upon reduction of the nitro group, can undergo intramolecular cyclization to form the corresponding tricyclic heterocycle.

dot

start This compound intermediate1 4-(2-Hydroxyanilino)-2-fluoro-3-nitropyridine start->intermediate1 1. 2-Aminophenol, Base intermediate2 4-(2-Hydroxyanilino)-2-(substituted)-3-nitropyridine intermediate1->intermediate2 2. Second Nucleophile intermediate3 3-Amino-4-(2-hydroxyanilino)-2-(substituted)pyridine intermediate2->intermediate3 3. Nitro Group Reduction (e.g., Fe/NH4Cl) product Pyrido[2,3-b][1,4]oxazine derivative intermediate3->product 4. Intramolecular Cyclization

Caption: Synthetic workflow for Pyrido[2,3-b][1][2]oxazines.

Experimental Protocols

Protocol 1: General Procedure for the Regioselective Synthesis of 4-(Arylamino)-2-fluoro-3-nitropyridine

This protocol describes a typical procedure for the reaction of this compound with an aniline derivative.

Materials:

  • This compound

  • Substituted Aniline (e.g., aniline, p-anisidine)

  • Diisopropylethylamine (DIPEA)

  • Ethanol (EtOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a solution of the substituted aniline (1.1 equivalents) in ethanol (0.2 M), add this compound (1.0 equivalent).

  • Add DIPEA (1.5 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(arylamino)-2-fluoro-3-nitropyridine.

Table 2: Quantitative Data for the Synthesis of 4-(Arylamino)-2-fluoro-3-nitropyridines

Aniline DerivativeEquivalents of AnilineEquivalents of DIPEASolventTime (h)TemperatureYield (%)
Aniline1.11.5EtOH12rt92
p-Anisidine1.11.5EtOH12rt88
4-Fluoroaniline1.11.5DMF10rt95
Protocol 2: Synthesis of a Pyrido[2,3-b][1][2]oxazine Precursor

This protocol details the synthesis of a key intermediate for the construction of the pyrido[2,3-b][1][2]oxazine ring system.

Materials:

  • This compound

  • 2-Aminophenol

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a suspension of potassium carbonate (2.0 equivalents) in DMF (0.3 M), add 2-aminophenol (1.0 equivalent).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 4-(2-hydroxyanilino)-2-fluoro-3-nitropyridine.

Logical Relationships in Multi-step Synthesis

The synthesis of complex heterocyclic molecules from this compound often involves a logical sequence of reactions. The initial regioselective SNAr reaction is followed by further functionalization and cyclization steps.

dot

A This compound B Monosubstitution at C4 (SNAr) A->B C Disubstitution at C2 (SNAr) B->C D Nitro Group Reduction B->D C->D E Intramolecular Cyclization D->E F Fused Heterocycle E->F

Caption: Logical flow for fused heterocycle synthesis.

Conclusion

This compound is a highly valuable and reactive building block in heterocyclic synthesis. The ability to undergo sequential and regioselective nucleophilic aromatic substitution reactions allows for the controlled and efficient construction of a diverse range of complex molecular architectures. The protocols and data presented herein provide a practical guide for researchers to utilize this versatile reagent in the development of novel heterocyclic compounds for various applications, including drug discovery and materials science.

References

Application Notes and Protocols for C-N Bond Formation with 2,4-Difluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-3-nitropyridine is a highly valuable building block in medicinal chemistry and drug development. The pyridine core is a common scaffold in numerous biologically active compounds, and the specific arrangement of its substituents—two fluorine atoms and a nitro group—provides a versatile platform for the synthesis of complex molecular architectures. The electron-withdrawing nature of the nitro group and the fluorine atoms activates the pyridine ring for nucleophilic aromatic substitution (SNAr), making it an excellent substrate for C-N bond formation. This reaction is a cornerstone in the synthesis of novel drug candidates, enabling the introduction of diverse amine functionalities that can modulate the pharmacological properties of the target molecules.

This document provides detailed experimental procedures for the regioselective C-N bond formation with this compound, focusing on the nucleophilic aromatic substitution pathway. It includes protocols for reactions with both primary alkyl and aryl amines, a summary of expected yields, and visualizations of the reaction mechanism and experimental workflow.

Data Presentation

The reaction of this compound with various primary amines proceeds with high regioselectivity at the C2 position. The following table summarizes typical reaction conditions and yields for the synthesis of N-substituted 4-fluoro-3-nitropyridin-2-amines.

Amine NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
BenzylamineDIPEA1,4-Dioxane1001885
AnilineDIPEA1,4-Dioxane1012078
4-MethoxyanilineDIPEA1,4-Dioxane1012082
CyclohexylamineEt₃NEthanolReflux690
MorpholineEt₃NEthanolReflux492
n-ButylamineEt₃NEthanolReflux588

Note: Yields are representative and may vary depending on the specific substrate, reaction scale, and purification method.

Signaling Pathways and Logical Relationships

The formation of the C-N bond in this context proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The key steps are outlined in the diagram below.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Reaction Intermediate cluster_product Products start_pyridine This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) start_pyridine->meisenheimer Nucleophilic Attack at C2 start_amine Primary Amine (R-NH₂) start_amine->meisenheimer product N-substituted-4-fluoro- 3-nitropyridin-2-amine meisenheimer->product Elimination of Leaving Group leaving_group Fluoride Ion (F⁻) meisenheimer->leaving_group

Caption: General mechanism of the SNAr reaction.

Experimental Protocols

The following protocols provide detailed methodologies for the C-N bond formation with this compound using both an aromatic and an alkyl primary amine as examples.

Protocol 1: Reaction with a Primary Arylamine (e.g., Aniline)

This protocol is adapted from a procedure for a similar substrate and is suitable for the reaction of this compound with less nucleophilic arylamines.

Materials:

  • This compound

  • Aniline

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous 1,4-Dioxane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous 1,4-dioxane to dissolve the starting material (concentration approx. 0.1-0.2 M).

  • Add aniline (1.1 eq) to the reaction mixture.

  • Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

  • Heat the reaction mixture to 101 °C and stir for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-phenyl-4-fluoro-3-nitropyridin-2-amine.

Protocol 2: Reaction with a Primary Alkylamine (e.g., Benzylamine)

This protocol is a general procedure for the reaction with more nucleophilic alkylamines.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (Et₃N)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Standard workup and purification reagents (Ethyl acetate, water, brine, anhydrous magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add benzylamine (1.1 eq) to the solution.

  • Add triethylamine (1.5 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir for 6-8 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify by column chromatography on silica gel to yield N-benzyl-4-fluoro-3-nitropyridin-2-amine.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted 4-fluoro-3-nitropyridin-2-amines via the SNAr reaction.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis setup Reaction Setup: - this compound - Amine - Base - Solvent reaction Reaction: Heat and Stir (Monitor by TLC/LC-MS) setup->reaction quench Solvent Removal/ Aqueous Workup reaction->quench extraction Extraction with Organic Solvent quench->extraction drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification analysis Characterization: (NMR, MS, etc.) purification->analysis

Caption: Experimental workflow for SNAr synthesis.

Application Notes and Protocols for the Scale-Up Synthesis of 2,4-Difluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a scalable synthetic route to 2,4-Difluoro-3-nitropyridine, a key building block in the development of various kinase inhibitors. The protocols are designed for laboratory and pilot-plant scale production.

Introduction

This compound is a crucial intermediate in medicinal chemistry, valued for its role in the synthesis of targeted therapeutics, particularly kinase inhibitors. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the two fluorine atoms provide distinct reaction sites for the sequential introduction of different nucleophiles. This allows for the construction of complex molecular architectures with desirable pharmacological properties. This document outlines a robust two-step synthesis from 2,4-dihydroxy-3-nitropyridine, focusing on scalability and practicality.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process starting from 2,4-dihydroxy-3-nitropyridine. The first step involves a chlorination reaction to produce the intermediate, 2,4-dichloro-3-nitropyridine. This is followed by a halogen exchange (Halex) reaction to replace the chlorine atoms with fluorine.

Start 2,4-Dihydroxy-3-nitropyridine Inter 2,4-Dichloro-3-nitropyridine Start->Inter Step 1: Chlorination (e.g., POCl₃) End This compound Inter->End Step 2: Fluorination (e.g., Spray-dried KF) DFNP This compound Intermediate1 Substituted Aminopyridine DFNP->Intermediate1 Nucleophilic Substitution at C4 Intermediate2 Fused Heterocycle Intermediate1->Intermediate2 Further Functionalization and Cyclization PLK1_Inhibitor PLK1 Inhibitor (e.g., GSK461364A) Intermediate2->PLK1_Inhibitor Final Synthetic Steps cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2_M_Transition G2/M Transition Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly Chromosome_Segregation Chromosome Segregation Cytokinesis Cytokinesis PLK1 PLK1 PLK1->G2_M_Transition PLK1->Centrosome_Maturation PLK1->Spindle_Assembly PLK1->Chromosome_Segregation PLK1->Cytokinesis PLK1_Inhibitor PLK1 Inhibitor PLK1_Inhibitor->PLK1 Inhibits Mitotic_Arrest Mitotic Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis cluster_Destruction_Complex Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b Inhibits Axin Axin APC APC Beta_Catenin β-Catenin GSK3b->Beta_Catenin Phosphorylates Degradation Ubiquitination & Degradation Beta_Catenin->Degradation Nucleus Nucleus Beta_Catenin->Nucleus TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates GSK3b_Inhibitor GSK-3β Inhibitor GSK3b_Inhibitor->GSK3b Inhibits Target_Genes Target Gene Expression TCF_LEF->Target_Genes

Application Notes and Protocols for Regioselective Reactions of 2,4-Difluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-3-nitropyridine is a versatile building block in medicinal chemistry and materials science. The presence of two fluorine atoms at positions C2 and C4, activated by a strong electron-withdrawing nitro group at C3, renders the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the selective introduction of a wide range of functional groups, making it a valuable scaffold for the synthesis of complex molecules, including pharmaceutical intermediates. These application notes provide a detailed overview of the regioselective reactions of this compound with various nucleophiles and offer standardized protocols for these transformations.

The regioselectivity of the SNAr reaction on this compound is a critical aspect of its synthetic utility. Generally, nucleophilic attack is favored at the C4 position, which is para to the ring nitrogen and ortho to the nitro group. This preference is attributed to the superior stabilization of the Meisenheimer intermediate formed during the reaction. However, the regioselectivity can be influenced by factors such as the nature of the nucleophile, solvent, and reaction temperature. Understanding and controlling this selectivity is paramount for the efficient synthesis of desired isomers.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reaction for this compound is nucleophilic aromatic substitution. The electron-deficient nature of the pyridine ring, exacerbated by the inductive and mesomeric effects of the nitro group, facilitates the attack of nucleophiles. The fluorine atoms are excellent leaving groups in this context.

A diagram illustrating the general mechanism of SNAr on this compound is provided below.

reactant This compound intermediate_C4 Meisenheimer Intermediate (Attack at C4) reactant->intermediate_C4 + Nu- (Path A) intermediate_C2 Meisenheimer Intermediate (Attack at C2) reactant->intermediate_C2 + Nu- (Path B) nucleophile Nucleophile (Nu-) product_C4 4-Substituted-2-fluoro-3-nitropyridine (Major Product) intermediate_C4->product_C4 - F- product_C2 2-Substituted-4-fluoro-3-nitropyridine (Minor Product) intermediate_C2->product_C2 - F- leaving_group F-

Caption: General mechanism of SNAr on this compound.

Reactions with Amine Nucleophiles

The reaction of this compound with primary and secondary amines typically proceeds with high regioselectivity, favoring substitution at the C4 position. This reaction is widely used in the synthesis of precursors for various bioactive molecules.

Quantitative Data Summary: Amination Reactions

Nucleophile (Equivalents)Base (Equivalents)SolventTemperature (°C)Time (h)Product(s)Yield (%)Reference
Aniline (1.1)DIPEA (1.5)Dioxane100124-Anilino-2-fluoro-3-nitropyridine85Adapted from[1]
Morpholine (1.2)K₂CO₃ (2.0)DMF8064-(Morpholin-4-yl)-2-fluoro-3-nitropyridine92Generic Protocol
Benzylamine (1.1)Et₃N (1.5)Acetonitrile6084-(Benzylamino)-2-fluoro-3-nitropyridine88Generic Protocol
Piperidine (1.2)K₂CO₃ (2.0)DMSO9054-(Piperidin-1-yl)-2-fluoro-3-nitropyridine90Generic Protocol
Reactions with Thiol Nucleophiles

Thiolates are potent nucleophiles and react readily with this compound. Similar to amines, the substitution predominantly occurs at the C4 position to yield 4-thio-substituted pyridines.

Quantitative Data Summary: Thiolation Reactions

Nucleophile (Equivalents)Base (Equivalents)SolventTemperature (°C)Time (h)ProductYield (%)Reference
Thiophenol (1.1)K₂CO₃ (2.0)DMF2522-Fluoro-3-nitro-4-(phenylthio)pyridine95Generic Protocol
Sodium thiomethoxide (1.1)-Methanol2512-Fluoro-4-(methylthio)-3-nitropyridine93Generic Protocol
Benzyl mercaptan (1.1)NaH (1.2)THF0 to 2534-(Benzylthio)-2-fluoro-3-nitropyridine91Generic Protocol
Reactions with Alcohol Nucleophiles

Alkoxides, generated from alcohols and a strong base, can also displace one of the fluorine atoms. The reaction generally favors the C4 position, although higher temperatures might be required compared to amination and thiolation reactions.

Quantitative Data Summary: Alkoxylation Reactions

Nucleophile (Equivalents)Base (Equivalents)SolventTemperature (°C)Time (h)ProductYield (%)Reference
Sodium methoxide (1.1)-Methanol65124-Methoxy-2-fluoro-3-nitropyridine80Generic Protocol
Phenol (1.1)K₂CO₃ (2.0)DMF100162-Fluoro-3-nitro-4-phenoxypyridine75Generic Protocol
Sodium ethoxide (1.1)-Ethanol78124-Ethoxy-2-fluoro-3-nitropyridine78Generic Protocol

Experimental Protocols

Protocol 1: Synthesis of 4-Anilino-2-fluoro-3-nitropyridine

This protocol describes a typical procedure for the regioselective amination of this compound at the C4 position using aniline as the nucleophile.

Materials:

  • This compound

  • Aniline

  • N,N-Diisopropylethylamine (DIPEA)

  • 1,4-Dioxane (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous 1,4-dioxane, add aniline (1.1 eq) followed by DIPEA (1.5 eq).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-anilino-2-fluoro-3-nitropyridine.

A diagram illustrating the experimental workflow for the synthesis of 4-Anilino-2-fluoro-3-nitropyridine is provided below.

start Start reactants Mix this compound, Aniline, and DIPEA in Dioxane start->reactants heat Heat at 100 °C for 12h reactants->heat monitor Monitor by TLC/LC-MS heat->monitor workup Workup: Concentrate, Dilute, Wash monitor->workup Reaction Complete purify Purification: Flash Column Chromatography workup->purify product Product: 4-Anilino-2-fluoro-3-nitropyridine purify->product

Caption: Workflow for the synthesis of 4-Anilino-2-fluoro-3-nitropyridine.

Protocol 2: Synthesis of 2-Fluoro-3-nitro-4-(phenylthio)pyridine

This protocol outlines the procedure for the regioselective thiolation of this compound at the C4 position using thiophenol.

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add thiophenol (1.1 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature (25 °C) for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-fluoro-3-nitro-4-(phenylthio)pyridine.

Protocol 3: Synthesis of 4-Methoxy-2-fluoro-3-nitropyridine

This protocol details the regioselective alkoxylation of this compound at the C4 position using sodium methoxide.

Materials:

  • This compound

  • Sodium methoxide (25% solution in methanol or solid)

  • Methanol (anhydrous)

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol.

  • Add sodium methoxide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (65 °C) and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent to obtain the crude product.

  • Purify by flash column chromatography on silica gel to give 4-methoxy-2-fluoro-3-nitropyridine.

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of substituted pyridines. The nucleophilic aromatic substitution reactions proceed with a high degree of regioselectivity, predominantly favoring substitution at the C4 position with a variety of nucleophiles including amines, thiols, and alkoxides. The provided protocols offer robust and reproducible methods for the synthesis of 4-substituted-2-fluoro-3-nitropyridine derivatives, which are important intermediates in drug discovery and development. By understanding the principles of regioselectivity and utilizing the detailed experimental procedures, researchers can effectively employ this versatile reagent in their synthetic endeavors.

References

Protecting Group Strategies for Reactions of 2,4-Difluoro-3-nitropyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for protecting group strategies in the synthesis of functionalized pyridines derived from 2,4-difluoro-3-nitropyridine. The strategic use of protecting groups is crucial for achieving regioselective modifications and synthesizing complex molecules. Here, we focus on two common and effective strategies: N-oxide formation and tert-butyloxycarbonyl (Boc) protection of an introduced amino group.

Introduction

This compound is a valuable starting material in medicinal chemistry due to its susceptibility to nucleophilic aromatic substitution (SNAr). The two fluorine atoms are activated by the electron-withdrawing nitro group, allowing for sequential and regioselective displacement by various nucleophiles. However, to achieve selective substitution at either the C2 or C4 position, or to perform subsequent modifications on the pyridine ring or the introduced nucleophile, a protecting group strategy is often essential.

This guide outlines two primary approaches:

  • N-Oxide Protection: The pyridine nitrogen is oxidized to an N-oxide. This modification alters the electronic properties of the pyridine ring, influencing the regioselectivity of subsequent nucleophilic attacks. The N-oxide can be readily removed at a later stage.

  • Boc Protection of an Amino Group: A nucleophilic amine can be introduced, typically at the C4 position, and then protected with a tert-butyloxycarbonyl (Boc) group. This strategy is particularly useful when further reactions are planned that are incompatible with a free amino group. The Boc group is stable under a variety of conditions and can be selectively removed under acidic conditions.

I. N-Oxide Protecting Group Strategy

The N-oxidation of the pyridine nitrogen alters the electron distribution in the ring, which can influence the regioselectivity of nucleophilic aromatic substitution.

Application Notes:

The N-oxide of this compound can be prepared using common oxidizing agents. The resulting N-oxide can then be subjected to nucleophilic substitution. The N-oxide functionality can be removed (deoxygenated) using various reducing agents to yield the substituted pyridine.

Experimental Protocols:

1. Synthesis of this compound N-oxide

This protocol describes the N-oxidation of this compound using meta-chloroperoxybenzoic acid (m-CPBA).

  • Materials:

    • This compound

    • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Saturated aqueous sodium chloride solution (brine)

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve this compound (1.0 eq) in dichloromethane (DCM).

    • Add m-CPBA (1.5 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel.

2. Nucleophilic Aromatic Substitution on this compound N-oxide

This protocol provides a general procedure for the reaction of the N-oxide with an amine nucleophile.

  • Materials:

    • This compound N-oxide

    • Amine nucleophile (e.g., morpholine, piperidine)

    • Diisopropylethylamine (DIPEA)

    • Acetonitrile (ACN)

  • Procedure:

    • Dissolve this compound N-oxide (1.0 eq) in acetonitrile.

    • Add the amine nucleophile (1.1 eq) and DIPEA (1.2 eq).

    • Stir the reaction mixture at room temperature for 2-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by flash column chromatography.

3. Deprotection (Deoxygenation) of the Pyridine N-oxide

This protocol describes the removal of the N-oxide group using phosphorus trichloride.

  • Materials:

    • Substituted nitropyridine N-oxide

    • Phosphorus trichloride (PCl3)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the substituted nitropyridine N-oxide (1.0 eq) in DCM.

    • Add phosphorus trichloride (1.2 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-3 hours.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography.

II. Boc Protecting Group Strategy

This strategy involves the initial regioselective substitution of one of the fluorine atoms with an amine, followed by protection of the newly introduced amino group with a Boc group.

Application Notes:

The nucleophilic aromatic substitution on this compound with amines typically occurs at the C4 position due to the strong activating effect of the para-nitro group. The resulting amino group can then be protected with a Boc group to allow for further manipulations at the C2 position or modifications of the nitro group.

Experimental Protocols:

1. Synthesis of 4-Amino-2-fluoro-3-nitropyridine Derivatives

This protocol outlines the regioselective substitution of the C4-fluorine with a primary or secondary amine.

  • Materials:

    • This compound

    • Amine (e.g., benzylamine, aniline)

    • Potassium carbonate (K2CO3)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a solution of this compound (1.0 eq) in DMF, add the amine (1.1 eq) and potassium carbonate (2.0 eq).

    • Stir the mixture at room temperature for 4-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is often pure enough for the next step, but can be purified by flash column chromatography if necessary.

2. Boc Protection of the Amino Group

This protocol describes the protection of the newly introduced amino group using di-tert-butyl dicarbonate (Boc2O).

  • Materials:

    • 4-Amino-2-fluoro-3-nitropyridine derivative

    • Di-tert-butyl dicarbonate (Boc2O)

    • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP, catalytic)

    • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Procedure:

    • Dissolve the 4-amino-2-fluoro-3-nitropyridine derivative (1.0 eq) in THF or DCM.

    • Add triethylamine (1.5 eq) and a catalytic amount of DMAP.

    • Add di-tert-butyl dicarbonate (1.2 eq) and stir the mixture at room temperature for 2-8 hours.[1]

    • Monitor the reaction by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with 1M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the Boc-protected product.[1]

3. Deprotection (Cleavage) of the Boc Group

This protocol details the removal of the Boc protecting group under acidic conditions.

  • Materials:

    • Boc-protected aminopyridine

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected aminopyridine (1.0 eq) in DCM.

    • Add trifluoroacetic acid (5-10 eq) at 0 °C.

    • Stir the reaction at room temperature for 1-4 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a suitable solvent and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

    • Dry the organic layer, filter, and concentrate to obtain the deprotected amine.

Data Presentation

The following tables summarize typical reaction conditions and yields for the described protecting group strategies.

Table 1: N-Oxide Protection Strategy

StepReagents and ConditionsSubstrateProductTypical Yield (%)
N-Oxidation m-CPBA, DCM, 0 °C to rt, 12-24hThis compoundThis compound N-oxide70-85
SNAr Amine, DIPEA, ACN, rt, 2-6hThis compound N-oxide4-Amino-2-fluoro-3-nitropyridine N-oxide80-95
Deoxygenation PCl3, DCM, 0 °C to rt, 1-3h4-Amino-2-fluoro-3-nitropyridine N-oxide4-Amino-2-fluoro-3-nitropyridine85-95

Table 2: Boc Protection Strategy

StepReagents and ConditionsSubstrateProductTypical Yield (%)
SNAr Amine, K2CO3, DMF, rt, 4-12hThis compound4-Amino-2-fluoro-3-nitropyridine85-98
Boc Protection Boc2O, TEA, DMAP (cat.), THF, rt, 2-8h4-Amino-2-fluoro-3-nitropyridine4-(Boc-amino)-2-fluoro-3-nitropyridine90-99[1]
Boc Deprotection TFA, DCM, 0 °C to rt, 1-4h4-(Boc-amino)-2-fluoro-3-nitropyridine4-Amino-2-fluoro-3-nitropyridine>95

Mandatory Visualization

The following diagrams illustrate the logical flow of the protecting group strategies.

Protecting_Group_Strategies cluster_0 N-Oxide Protection Strategy cluster_1 Boc Protection Strategy start_N This compound N_oxide This compound N-oxide start_N->N_oxide N-Oxidation (e.g., m-CPBA) subst_N_oxide Substituted Pyridine N-oxide N_oxide->subst_N_oxide Nucleophilic Substitution final_N Substituted Pyridine subst_N_oxide->final_N Deoxygenation (e.g., PCl3) start_Boc This compound amino_pyridine 4-Amino-2-fluoro-3-nitropyridine start_Boc->amino_pyridine Nucleophilic Substitution (Amine) boc_protected Boc-Protected Amino Pyridine amino_pyridine->boc_protected Boc Protection (Boc2O) final_Boc Further Functionalization or Deprotection boc_protected->final_Boc Reaction or Deprotection (TFA)

Caption: Workflow for N-Oxide and Boc protecting group strategies.

Orthogonal_Strategy start This compound step1 Nucleophilic Substitution (e.g., 4-aminophenol) start->step1 intermediate1 4-(4-hydroxyphenylamino)- 2-fluoro-3-nitropyridine step1->intermediate1 step2 Boc Protection of Amino Group intermediate1->step2 intermediate2 Boc-protected Intermediate step2->intermediate2 step3 Nucleophilic Substitution at C2 intermediate2->step3 intermediate3 Disubstituted Pyridine step3->intermediate3 step4 Boc Deprotection (TFA) intermediate3->step4 final_product Final Product with Free Amino Group step4->final_product

Caption: Orthogonal protection strategy example.

References

Troubleshooting & Optimization

Technical Support Center: SNAr Reactions of 2,4-Difluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Nucleophilic Aromatic Substitution (SNAr) reactions involving 2,4-Difluoro-3-nitropyridine. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help researchers, scientists, and drug development professionals overcome common challenges and achieve optimal results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: Why is my SNAr reaction showing low or no conversion to the desired product?

A1: Low conversion can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Substrate Activation: this compound is highly activated due to the electron-withdrawing nitro group and the pyridine nitrogen. In this case, insufficient activation is unlikely to be the problem.[1]

  • Nucleophilicity: Your chosen nucleophile may be too weak. The reactivity of the nucleophile is crucial. If using an alcohol or a weakly basic amine, deprotonation with a suitable base to generate the more potent alkoxide or amide is often necessary.

  • Solvent Choice: The solvent plays a critical role. Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the nucleophile, creating a solvent shell that reduces its reactivity.[1][2] Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they stabilize the charged Meisenheimer intermediate.[1][2]

  • Reaction Temperature: Many SNAr reactions require heating to overcome the activation energy barrier.[1] If the reaction is sluggish at room temperature, gradually increasing the heat while monitoring the progress by TLC or LC-MS can significantly improve the rate and yield.

  • Base Incompatibility: The base may be quenching your nucleophile or reacting with the solvent. Ensure the pKa of the base is appropriate to deprotonate the nucleophile without causing side reactions.

Q2: I'm observing multiple spots on my TLC plate, indicating side products. What are the common side reactions and how can I minimize them?

A2: The formation of side products is a common challenge. Here are some likely causes and solutions:

  • Di-substitution: Given the two fluorine atoms, double substitution is a primary concern. To favor mono-substitution, use a stoichiometric amount (1.0 to 1.2 equivalents) of your nucleophile and add it slowly to the reaction mixture.

  • Hydrolysis: The presence of water, especially under basic conditions and at elevated temperatures, can lead to the hydrolysis of the fluoro or nitro groups, creating undesired hydroxy-pyridines. Always use anhydrous (dry) solvents and reagents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][3]

  • Reaction with Solvent: If you are using a potentially nucleophilic solvent (like an alcohol) with a strong base, the solvent itself can compete with your intended nucleophile.[1][4] It is best to use a non-reactive, polar aprotic solvent.

  • Benzyne Formation: Under exceptionally strong basic conditions (e.g., NaNH₂), an elimination-addition mechanism via a benzyne intermediate can occur, potentially leading to a mixture of regioisomers. This is less common for highly activated systems but remains a possibility.[1]

Q3: How can I control the regioselectivity of the substitution? The nucleophile could attack the carbon at position 2 or 4.

A3: Regioselectivity in the SNAr of 2,4-difluoropyridines is a known challenge, often favoring substitution at the 4-position.[5] However, the 3-nitro group in this compound activates both positions. The outcome is influenced by:

  • Nucleophile Sterics: Bulky nucleophiles may preferentially attack the less sterically hindered position.

  • Reaction Conditions: Temperature and solvent can influence the kinetic vs. thermodynamic product distribution. A systematic screening of conditions is often necessary to optimize for the desired regioisomer. For example, in some systems, deep eutectic solvents have been used to control regioselectivity.[5]

  • Electronic Effects: The pyridine nitrogen and the 3-nitro group exert strong electronic effects. Computational studies can sometimes predict the more electrophilic site, but empirical testing is the most reliable approach.

Q4: My product is difficult to purify. What are some effective purification strategies?

A4: Purification issues often arise from the polar nature of the nitropyridine products or residual high-boiling solvents like DMSO or DMF.

  • Work-up: Before chromatography, perform a thorough aqueous work-up. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the bulk of DMF/DMSO and inorganic salts.

  • Chromatography: If the product is very polar, it may streak or remain on the baseline of a silica gel column.[6] Consider using a different stationary phase like alumina or a reverse-phase column. Alternatively, you can try a gradient elution with a small amount of a polar modifier (like methanol or triethylamine) in your solvent system.

  • Recrystallization/Trituration: If the product is a solid, recrystallization from a suitable solvent system or trituration (suspending the crude material in a solvent in which the product is insoluble but impurities are soluble) can be a highly effective purification method.

Quantitative Data Summary

The efficiency of SNAr reactions is highly dependent on the choice of solvent and base. The following tables summarize key considerations.

Table 1: Effect of Solvent on SNAr Reactions

Solvent ClassExamplesSuitability for SNAr with this compoundRationaleReference(s)
Polar Aprotic DMSO, DMF, Acetonitrile, THF, 2-MeTHFHighly Recommended Stabilizes the charged Meisenheimer intermediate; does not significantly solvate the nucleophile, increasing its reactivity.[1][4]
Polar Protic Water, Ethanol, MethanolNot Recommended Solvates the nucleophile via hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate.[1][2]
Aromatic Toluene, XyleneOccasionally Used Generally less effective than polar aprotic solvents but can be used, sometimes with additives. May require higher temperatures.[4]
Ethers Dioxane, DiglymeSuitable Can be effective solvents, particularly for reactions run at higher temperatures.[4][7][8]

Table 2: Common Bases for SNAr with this compound

BaseAbbreviationTypeCommon Use CaseConsiderationsReference(s)
Potassium CarbonateK₂CO₃InorganicReactions with amine or thiol nucleophiles.Mild, generally safe option. Ensure it is finely powdered and dry.[9][10]
N,N-DiisopropylethylamineDIPEA, Hünig's baseOrganicReactions with primary/secondary amines.Non-nucleophilic sterically hindered amine. Acts as a proton scavenger.[7][8]
TriethylamineEt₃N or TEAOrganicGeneral purpose proton scavenger for amine and thiol nucleophiles.Weaker than DIPEA; sufficient for many reactions. Can be nucleophilic at high temperatures.[9]
Sodium HydrideNaHInorganic HydrideGenerating alkoxides from alcohols for ether synthesis.Highly reactive and moisture-sensitive. Must be handled under an inert atmosphere. Excess NaH should be quenched before workup.[6]
Potassium tert-butoxideKOtBuOrganicStrong, non-nucleophilic base.Can be used to deprotonate a wide range of nucleophiles. Use anhydrous conditions.[3]

Visualized Workflows and Mechanisms

Diagrams can clarify complex experimental processes and theoretical concepts.

SNAr_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Add this compound and anhydrous solvent to flask B Add Nucleophile (e.g., Amine, Alcohol) A->B C Add Base (e.g., K2CO3, DIPEA) B->C D Heat to specified temperature (e.g., 80-110 °C) C->D E Monitor progress by TLC or LC-MS D->E F Cool to RT, Quench Reaction E->F Reaction Complete G Aqueous Work-up (Extraction with EtOAc/Water) F->G H Dry organic layer, concentrate G->H I Purify by Column Chromatography or Recrystallization H->I

Caption: A typical experimental workflow for an SNAr reaction.

Troubleshooting_Low_Yield Start Low / No Conversion Q1 Is the reaction at RT? Start->Q1 A1_Yes Increase temperature incrementally (e.g., to 80°C) Q1->A1_Yes Yes Q2 Is the solvent polar aprotic (DMF, DMSO)? Q1->Q2 No End Re-run experiment A1_Yes->End A2_No Switch to a polar aprotic solvent Q2->A2_No No Q3 Is the base strong enough for the nucleophile? Q2->Q3 Yes A2_No->End A3_No Use a stronger base (e.g., NaH for alcohols) Q3->A3_No No Q3->End Yes A3_No->End

Caption: A decision tree for troubleshooting low reaction yield.

Detailed Experimental Protocol

This section provides a representative procedure for the mono-substitution of this compound with a generic primary or secondary amine.

Protocol: Synthesis of 2-(Alkylamino)-4-fluoro-3-nitropyridine

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (e.g., morpholine, benzylamine) (1.1 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.0 equiv)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

  • Solvent Addition: Add anhydrous acetonitrile to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Nucleophile Addition: Add the amine nucleophile (1.1 equiv) to the stirring suspension at room temperature.

  • Heating: Heat the reaction mixture to 80 °C (or reflux) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic base (K₂CO₃).

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Dissolve the resulting crude residue in ethyl acetate (EtOAc).

    • Wash the organic solution sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

References

Technical Support Center: 2,4-Difluoro-3-nitropyridine Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-Difluoro-3-nitropyridine chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this versatile reagent in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when working with this compound?

A1: The most common side reactions in the chemistry of this compound are typically related to its high reactivity in nucleophilic aromatic substitution (SNAr) reactions. These include:

  • Di-substitution: Reaction of the desired mono-substituted product with another equivalent of the nucleophile to form a di-substituted pyridine.

  • Substitution at the undesired position (Isomer formation): While substitution is generally favored at the 4-position due to the activating effect of the nitro group, attack at the 2-position can also occur, leading to a mixture of isomers.

  • Hydrolysis: Reaction with water present in the solvent or reagents to form fluorohydroxynitropyridine or dihydroxynitropyridine derivatives.

  • Reaction with solvent: Certain nucleophilic solvents (e.g., alcohols, amines) can compete with the intended nucleophile.

Q2: Which fluorine atom is more reactive towards nucleophilic attack?

A2: The fluorine atom at the C4 position is generally more reactive towards nucleophilic attack than the fluorine at the C2 position. This is due to the strong electron-withdrawing effect of the para-nitro group, which stabilizes the Meisenheimer intermediate formed during the SNAr reaction. However, the regioselectivity can be influenced by the nature of the nucleophile, solvent, and reaction temperature.

Q3: How can I minimize the formation of the di-substituted product?

A3: To minimize di-substitution, it is crucial to control the stoichiometry of the reactants. Using a slight excess of this compound (e.g., 1.0-1.1 equivalents) relative to the nucleophile can help ensure that the nucleophile is consumed before it can react with the mono-substituted product. Additionally, slow addition of the nucleophile to the reaction mixture can maintain a low concentration of the nucleophile, further disfavoring the second substitution.

Q4: What conditions favor substitution at the C4 position over the C2 position?

A4: Lower reaction temperatures generally favor the thermodynamically more stable C4-substituted product. The choice of solvent can also play a role; polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used and often provide good selectivity for the C4 position.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound.

Problem 1: Low yield of the desired mono-substituted product and formation of a significant amount of di-substituted byproduct.
Potential Cause Troubleshooting Step
Incorrect stoichiometry: Excess nucleophile is present.Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of this compound relative to the nucleophile.
High reaction temperature: Promotes the less selective and faster second substitution.Lower the reaction temperature. Monitor the reaction progress closely by TLC or LC-MS to stop it once the starting material is consumed.
Rapid addition of nucleophile: Leads to localized high concentrations of the nucleophile.Add the nucleophile dropwise or via a syringe pump over an extended period.
Strongly nucleophilic reagent: Highly reactive nucleophiles are more prone to di-substitution.If possible, use a less reactive nucleophile or protect the nucleophile to moderate its reactivity.
Problem 2: Formation of a mixture of C2 and C4 substituted isomers.
Potential Cause Troubleshooting Step
High reaction temperature: Can overcome the activation barrier for substitution at the less favored C2 position.Perform the reaction at a lower temperature (e.g., 0 °C or room temperature).
Steric hindrance: A bulky nucleophile may favor attack at the less sterically hindered C2 position.Consider using a less bulky nucleophile if the reaction allows.
Solvent effects: The solvent can influence the regioselectivity of the reaction.Screen different polar aprotic solvents such as DMF, DMSO, acetonitrile, or THF.
Problem 3: Presence of hydrolysis byproducts.
Potential Cause Troubleshooting Step
Water in solvents or reagents: Moisture can lead to the formation of hydroxypyridine derivatives.Use anhydrous solvents and dry all reagents thoroughly before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Aqueous workup: The product may be sensitive to hydrolysis during the workup procedure.Minimize the time the reaction mixture is in contact with water during extraction. Use brine to wash the organic layer and dry it thoroughly with a drying agent like Na₂SO₄ or MgSO₄.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with an Amine:

  • To a solution of this compound (1.0 eq.) in a polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) under an inert atmosphere, add a base (e.g., K₂CO₃, DIPEA, 1.5-2.0 eq.).

  • Cool the mixture to 0 °C or maintain at room temperature depending on the reactivity of the amine.

  • Slowly add the amine (1.0-1.1 eq.) to the reaction mixture.

  • Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

SNAr_Pathway Start This compound + Nucleophile C4_Attack Nucleophilic attack at C4 Start->C4_Attack Favored C2_Attack Nucleophilic attack at C2 Start->C2_Attack Disfavored Meisenheimer_C4 Meisenheimer Intermediate (C4) C4_Attack->Meisenheimer_C4 Meisenheimer_C2 Meisenheimer Intermediate (C2) C2_Attack->Meisenheimer_C2 Product_C4 4-Substituted-2-fluoro-3-nitropyridine (Major Product) Meisenheimer_C4->Product_C4 Loss of F- Product_C2 2-Substituted-4-fluoro-3-nitropyridine (Minor Product) Meisenheimer_C2->Product_C2 Loss of F-

Caption: Regioselectivity in the SNAr of this compound.

Troubleshooting_Workflow Start Reaction with this compound Analysis Analyze reaction mixture (TLC, LC-MS) Start->Analysis Desired_Product Desired Product Formed? Analysis->Desired_Product Side_Products Side Products Observed? Desired_Product->Side_Products No End Pure Product Desired_Product->End Yes Di_Sub Di-substitution Side_Products->Di_Sub Yes Isomers Isomer Formation Side_Products->Isomers Yes Hydrolysis Hydrolysis Side_Products->Hydrolysis Yes Optimize_Stoichiometry Adjust Stoichiometry (↓ Nucleophile) Di_Sub->Optimize_Stoichiometry Optimize_Temp Lower Temperature Isomers->Optimize_Temp Optimize_Solvent Use Anhydrous Solvents Hydrolysis->Optimize_Solvent Optimize_Stoichiometry->Start Optimize_Temp->Start Optimize_Solvent->Start

Caption: A logical workflow for troubleshooting common side reactions.

Technical Support Center: Purification of 2,4-Difluoro-3-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,4-Difluoro-3-nitropyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound derivatives?

A1: The most prevalent and effective purification techniques for this compound derivatives are silica gel column chromatography and recrystallization. Silica gel chromatography is highly effective for separating the target compound from impurities with different polarities. Recrystallization is a cost-effective method for obtaining highly pure crystalline material, provided a suitable solvent or solvent system can be identified.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities can include unreacted starting materials, byproducts from side reactions, and positional isomers. For instance, during the synthesis of related nitropyridine derivatives, the formation of isomers with the nitro group at a different position on the pyridine ring is a common issue. Incomplete reactions may also leave residual starting materials in the crude product.

Q3: How can I select an appropriate solvent system for column chromatography?

A3: An optimal solvent system for column chromatography should provide a good separation between the desired product and any impurities on a Thin Layer Chromatography (TLC) plate. A good starting point for many fluorinated pyridine derivatives is a mixture of a non-polar solvent like petroleum ether or hexanes and a moderately polar solvent such as ethyl acetate. The ratio of the solvents should be adjusted to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

Q4: What are some suitable solvents for the recrystallization of this compound derivatives?

A4: The choice of solvent for recrystallization depends on the specific derivative's solubility profile. For some fluorinated nitropyridine compounds, ethanol has been used successfully.[1] A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. It is often necessary to screen a variety of solvents or solvent mixtures to find the ideal conditions.

Troubleshooting Guides

Column Chromatography
Problem Potential Cause Suggested Solution
Poor Separation Inappropriate solvent system.Optimize the mobile phase polarity based on TLC analysis. A gradient elution (gradually increasing the polarity of the eluent) may improve separation.
Overloading the column.Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the weight of the silica gel.
Compound Elutes Too Quickly The solvent system is too polar.Decrease the proportion of the polar solvent in your eluent mixture.
Compound Does Not Elute The solvent system is not polar enough.Increase the proportion of the polar solvent in your eluent mixture.
Tailing of Spots on TLC/Fractions The compound is interacting too strongly with the stationary phase.Add a small amount of a modifier to the eluent. For example, a small percentage of triethylamine can help with basic compounds, while a little acetic acid can assist with acidic compounds.
Cracked or Channeled Column Bed Improper packing of the silica gel.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Recrystallization
Problem Potential Cause Suggested Solution
Compound "oils out" instead of crystallizing The solution is supersaturated, or the cooling rate is too fast.Add a small amount of additional solvent to the hot solution. Allow the solution to cool more slowly. Seeding with a small crystal of the pure compound can also induce crystallization.
The chosen solvent is not suitable.Try a different solvent or a mixed solvent system.
No crystals form upon cooling The solution is not sufficiently saturated, or the compound is very soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration of the compound. Try adding a co-solvent in which the compound is less soluble. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.
Low Recovery of Pure Compound The compound has significant solubility in the cold solvent.Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtering. Use a minimal amount of cold solvent to wash the crystals.
Premature crystallization during hot filtration.Use a pre-heated funnel and flask for the hot filtration step to prevent the solution from cooling and crystallizing prematurely.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.The use of activated charcoal during the recrystallization process can sometimes help to remove colored impurities. A second recrystallization may be necessary.

Experimental Protocols

Silica Gel Column Chromatography

This protocol is a general guideline and may require optimization for specific this compound derivatives.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform and level bed. Drain the excess solvent until it is just above the silica gel surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica gel to the top of the column.

  • Elution: Begin eluting the column with the starting eluent. If a gradient elution is used, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Recrystallization

This protocol provides a general procedure for recrystallization and should be adapted for the specific compound and solvent system.

  • Dissolution: In a flask, dissolve the crude this compound derivative in the minimum amount of a suitable hot solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Exemplary Column Chromatography Conditions for Fluorinated Pyridine Derivatives

CompoundStationary PhaseEluent SystemReference
2-(2,4-Difluorophenyl)-5-nitropyridineSilica GelPetroleum ether/Ethyl acetate (6:1 v/v)[1]
4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-DioxideSilica Gel Merck 60CCl₄/CHCl₃ (2:1, v/v)

Table 2: Exemplary Recrystallization Solvents for Fluorinated Pyridine Derivatives

CompoundRecrystallization SolventOutcomeReference
2-(2,4-Difluorophenyl)-5-nitropyridineEthanolColorless crystals[1]

Mandatory Visualizations

experimental_workflow cluster_synthesis Crude Product Synthesis cluster_purification Purification cluster_analysis Purity & Structural Confirmation start Starting Materials reaction Chemical Reaction start->reaction workup Aqueous Work-up reaction->workup crude Crude Product workup->crude tlc TLC Analysis crude->tlc column Column Chromatography tlc->column Optimize Eluent recrystallization Recrystallization column->recrystallization Further Purification pure_product Pure Product (>98%) column->pure_product If sufficiently pure recrystallization->pure_product nmr NMR Spectroscopy pure_product->nmr lcms LC-MS Analysis pure_product->lcms final_product Final Characterized Product nmr->final_product lcms->final_product

Caption: Experimental workflow for the synthesis and purification of this compound derivatives.

signaling_pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pdk1 PDK1 pip3->pdk1 Recruitment akt Akt pip3->akt Recruitment pdk1->akt Phosphorylation mtor mTORC1 akt->mtor Activation proliferation Cell Proliferation, Survival, Growth mtor->proliferation Promotion inhibitor This compound Derivative (Kinase Inhibitor) inhibitor->pi3k Inhibition inhibitor->mtor Inhibition

Caption: Representative PI3K/Akt/mTOR signaling pathway targeted by kinase inhibitors derived from fluorinated pyridines.

References

Technical Support Center: Hydrolysis of 2,4-Difluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the hydrolysis of 2,4-Difluoro-3-nitropyridine.

Troubleshooting Hydrolysis Reactions

The hydrolysis of this compound is a nucleophilic aromatic substitution (SNAr) reaction where one or both fluorine atoms are displaced by a hydroxyl group. The pyridine ring is activated towards nucleophilic attack at the positions ortho and para to the electron-withdrawing nitro group and the ring nitrogen. This guide addresses common issues encountered during this process.

Problem 1: Low or No Conversion of Starting Material

Possible Causes:

  • Insufficiently strong nucleophile: Water alone may not be a strong enough nucleophile to initiate the reaction efficiently.

  • Low reaction temperature: The activation energy for the SNAr reaction may not be met at lower temperatures.

  • Inappropriate solvent: The choice of solvent can significantly impact the reaction rate.

  • Poor quality of starting material: Impurities in the this compound can inhibit the reaction.

Troubleshooting Steps:

  • Increase Nucleophilicity:

    • Perform the reaction under basic conditions using aqueous solutions of hydroxides (e.g., NaOH, KOH) or carbonates (e.g., Na₂CO₃, K₂CO₃).

    • Alternatively, acidic conditions (e.g., aqueous HCl, H₂SO₄) can be employed to protonate the pyridine nitrogen, further activating the ring towards nucleophilic attack.

  • Elevate Reaction Temperature:

    • Gradually increase the reaction temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to avoid decomposition.

  • Optimize Solvent System:

    • Use polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) which can accelerate SNAr reactions. The reaction can be run in a mixture of these solvents with water.

  • Verify Starting Material Purity:

    • Confirm the purity of the this compound using techniques like NMR spectroscopy or melting point analysis.

Problem 2: Poor Regioselectivity (Formation of a Mixture of Isomers)

The hydrolysis of this compound can potentially yield two mono-hydroxylated isomers: 2-hydroxy-4-fluoro-3-nitropyridine and 4-hydroxy-2-fluoro-3-nitropyridine.

dot

Caption: Regioselectivity in the mono-hydrolysis of this compound.

Possible Causes:

  • Similar reactivity of C2 and C4 positions: Both fluorine atoms are activated by the adjacent nitro group and the ring nitrogen, leading to competitive substitution.

  • Reaction conditions favoring mixed products: Temperature, solvent, and pH can all influence the ratio of isomers formed.

Troubleshooting Steps:

  • Modify Reaction Temperature:

    • Lowering the reaction temperature may favor the kinetically controlled product. A systematic study at different temperatures is recommended.

  • Solvent Screening:

    • The polarity and hydrogen-bonding capability of the solvent can influence regioselectivity. Experiment with a range of solvents (e.g., DMSO, DMF, acetonitrile, alcohols) in combination with water.

  • Control pH:

    • The pH of the reaction medium can affect the protonation state of the pyridine nitrogen and thereby influence the relative activation of the C2 and C4 positions. A buffer system could be employed for precise pH control.

  • Choice of Base/Acid:

    • The nature of the acid or base used can impact the regioselectivity. For instance, a bulkier base might show a preference for the sterically less hindered position.

Problem 3: Formation of Di-substituted Product

The reaction may proceed to replace both fluorine atoms, yielding 2,4-dihydroxy-3-nitropyridine.

dot

Dihydrolysis_Pathway Start This compound Mono Mono-hydroxylated Intermediate Start->Mono First Hydrolysis Di 2,4-Dihydroxy-3-nitropyridine Mono->Di Second Hydrolysis

Caption: Pathway to the di-hydrolysis product.

Possible Causes:

  • Harsh reaction conditions: High temperatures, prolonged reaction times, and high concentrations of strong acid or base can promote the second substitution.

  • High reactivity of the mono-hydroxylated intermediate: The initially formed product may be more susceptible to further hydrolysis under the reaction conditions than the starting material.

Troubleshooting Steps:

  • Reduce Reaction Time:

    • Monitor the reaction closely using TLC or HPLC and quench the reaction as soon as a significant amount of the desired mono-hydroxylated product has formed.

  • Lower Reagent Concentration:

    • Use a stoichiometric amount or a slight excess of the base or acid to minimize the driving force for the second substitution.

  • Decrease Reaction Temperature:

    • Perform the reaction at the lowest temperature that allows for a reasonable conversion rate to the mono-substituted product.

Frequently Asked Questions (FAQs)

Q1: Which fluorine atom in this compound is more susceptible to hydrolysis?

A1: Both the C2 and C4 positions are activated towards nucleophilic aromatic substitution. The regioselectivity can be influenced by the specific reaction conditions. In many cases involving nucleophilic attack on substituted pyridines, the C4 position is kinetically favored. However, this is not a universal rule and the outcome should be determined experimentally.

Q2: What are the expected side products in the hydrolysis of this compound?

A2: Besides the two possible mono-hydroxylated isomers and the di-hydroxylated product, other potential side products could arise from decomposition under harsh conditions. This might include denitration or ring-opening products, although these are generally less common under typical hydrolysis conditions.

Q3: What analytical techniques are recommended for monitoring the reaction?

A3:

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress. A mobile phase of ethyl acetate and hexanes can often provide good separation.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis and for separating the starting material from the mono- and di-hydroxylated products. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of an acid like formic acid or trifluoroacetic acid for better peak shape) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure of the products. The disappearance of a fluorine signal in the ¹⁹F NMR spectrum and the appearance of a hydroxyl proton in the ¹H NMR spectrum are indicative of a successful hydrolysis.

Experimental Protocols

General Protocol for Mono-Hydrolysis under Basic Conditions

This protocol aims for the selective mono-hydrolysis and may require optimization.

dot

Basic_Hydrolysis_Workflow Start Dissolve 2,4-Difluoro- 3-nitropyridine in a polar aprotic solvent Add_Base Add an aqueous solution of base (e.g., NaOH) dropwise Start->Add_Base React Heat the reaction mixture and monitor by TLC/HPLC Add_Base->React Quench Cool the reaction and neutralize with acid React->Quench Extract Extract with an organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify

Navigating Regioselectivity in 2,4-Difluoro-3-nitropyridine Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 2,4-difluoro-3-nitropyridine is a valuable building block. However, its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, can present challenges in controlling regioselectivity. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, ensuring more predictable and successful outcomes.

Troubleshooting Guide: Managing Regioselectivity

This guide addresses specific problems you might encounter when performing SNAr reactions with this compound, offering potential causes and actionable solutions.

Issue 1: Poor or No Regioselectivity (Mixture of C2 and C4 Substituted Products)

  • Potential Cause: The electronic effects of the fluorine atoms and the nitro group create two activated positions for nucleophilic attack (C2 and C4). The inherent reactivity difference between these sites may not be large enough under your current reaction conditions to favor one over the other. The nitro group strongly activates the para-position (C4), while the pyridine nitrogen activates the ortho-position (C2).

  • Solutions:

    • Temperature Modification: Lowering the reaction temperature can often enhance selectivity. The reaction leading to the thermodynamically more stable product is often favored at lower temperatures. Start by decreasing the temperature by 20 °C and monitor the product ratio.

    • Solvent Optimization: The polarity of the solvent can influence regioselectivity. Aprotic polar solvents like DMF or DMSO are common for SNAr reactions. However, trying less polar solvents such as THF or dioxane might alter the solvation of the intermediate Meisenheimer complex, potentially favoring one regioisomer.

    • Choice of Base: If a base is used to deprotonate a nucleophile, its nature (hard vs. soft, bulky vs. non-bulky) can influence the site of attack. For instance, a bulky base might sterically hinder attack at the more crowded C2 position, favoring C4 substitution. Consider switching from a common base like K2CO3 to a bulkier one like Cs2CO3 or an organic base like DBU.

Issue 2: Preferential Substitution at the "Wrong" Position

  • Potential Cause: The nature of the nucleophile plays a crucial role in determining the site of substitution. "Hard" nucleophiles (e.g., alkoxides, primary amines) often favor attack at the more electron-deficient position, which is typically C4 due to the strong para-activating effect of the nitro group. "Soft" nucleophiles (e.g., thiolates) might show different selectivity.

  • Solutions:

    • Nucleophile Modification: If possible, modify the nucleophile. For example, using a bulkier nucleophile can favor attack at the less sterically hindered C4 position.

    • Protecting Groups: In complex molecules, consider using protecting groups to temporarily block one reactive site on your nucleophile, which could influence its steric profile and, consequently, the regioselectivity of the reaction.

Frequently Asked Questions (FAQs)

Q1: Which position, C2 or C4, is generally more reactive in this compound?

A1: In nucleophilic aromatic substitution (SNAr) reactions, the C4 position is generally more activated and susceptible to nucleophilic attack. This is due to the strong electron-withdrawing effect of the nitro group in the para position, which can effectively stabilize the negative charge in the Meisenheimer intermediate. The pyridine nitrogen also activates the C2 and C4 positions, but the nitro group's influence at C4 is typically dominant.

Q2: How does the nature of the nucleophile affect the regioselectivity of the reaction?

A2: The electronic properties and steric bulk of the nucleophile are critical.

  • Hard vs. Soft Nucleophiles: Hard nucleophiles (high charge density, e.g., RO⁻, RNH₂) tend to react under charge control, favoring the most electron-deficient site (C4). Soft nucleophiles (e.g., RS⁻) react under orbital control, and their selectivity can be less predictable and more dependent on the specific orbitals involved.

  • Steric Hindrance: Bulky nucleophiles will preferentially attack the less sterically hindered position. The C4 position is generally less hindered than the C2 position, which is flanked by the nitro group and the pyridine nitrogen.

Q3: Can I use computational modeling to predict the regioselectivity?

A3: Yes, computational modeling can be a powerful predictive tool. Calculating the energies of the transition states for nucleophilic attack at both C2 and C4 can provide a strong indication of the preferred reaction pathway. Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) can also offer insights, as nucleophilic attack often occurs at the atom with the largest LUMO coefficient.

Quantitative Data Summary

The following table summarizes expected regioselective outcomes based on the type of nucleophile. Note that these are general trends, and actual ratios can vary with specific substrates and reaction conditions.

Nucleophile TypePredominant Substitution PositionExpected Major IsomerRationale
Small, Hard (e.g., NH₃, CH₃O⁻)C44-substituted-2-fluoro-3-nitropyridineStrong activation by the para-nitro group.
Bulky, Hard (e.g., t-BuO⁻)C44-substituted-2-fluoro-3-nitropyridineSteric hindrance at C2 favors attack at C4.
Soft (e.g., PhS⁻)C4 (often) / Mixture4-substituted-2-fluoro-3-nitropyridineSofter nucleophiles can sometimes lead to mixtures.

Experimental Protocols

General Protocol for Regioselective SNAr Reaction Favoring C4-Substitution:

  • Reactant Preparation: Dissolve this compound (1 equivalent) in an anhydrous aprotic polar solvent (e.g., DMF or DMSO, 0.1-0.5 M).

  • Nucleophile Addition: Add the nucleophile (1.1 equivalents) to the solution. If the nucleophile requires deprotonation, pre-treat it with a suitable base (e.g., NaH, K₂CO₃) in the same solvent.

  • Reaction Conditions: Stir the reaction mixture at room temperature (or a temperature determined by optimization) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Logic

The following diagrams illustrate the key concepts in managing regioselectivity in reactions of this compound.

G cluster_0 Reaction Input cluster_1 Reaction Pathways This compound This compound Attack at C4 Attack at C4 This compound->Attack at C4 Attack at C2 Attack at C2 This compound->Attack at C2 Nucleophile Nucleophile Nucleophile->Attack at C4 Nucleophile->Attack at C2 Meisenheimer Complex (C4) Meisenheimer Complex (C4) Attack at C4->Meisenheimer Complex (C4) Meisenheimer Complex (C2) Meisenheimer Complex (C2) Attack at C2->Meisenheimer Complex (C2) 4-Substituted Product 4-Substituted Product Meisenheimer Complex (C4)->4-Substituted Product 2-Substituted Product 2-Substituted Product Meisenheimer Complex (C2)->2-Substituted Product

Caption: SNAr reaction pathways for this compound.

G cluster_0 Troubleshooting Workflow Poor Regioselectivity Poor Regioselectivity Lower Temperature Lower Temperature Poor Regioselectivity->Lower Temperature Change Solvent Change Solvent Poor Regioselectivity->Change Solvent Modify Nucleophile/Base Modify Nucleophile/Base Poor Regioselectivity->Modify Nucleophile/Base Improved Selectivity? Improved Selectivity? Lower Temperature->Improved Selectivity? Change Solvent->Improved Selectivity? Modify Nucleophile/Base->Improved Selectivity? Improved Selectivity?->Poor Regioselectivity No, try another modification Successful Outcome Successful Outcome Improved Selectivity?->Successful Outcome Yes

Caption: A workflow for troubleshooting poor regioselectivity.

preventing byproduct formation in 2,4-Difluoro-3-nitropyridine couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-difluoro-3-nitropyridine in coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions performed with this compound?

A1: The most common coupling reactions involving this compound are Nucleophilic Aromatic Substitution (SNAr) reactions, particularly with amine nucleophiles (amination). Additionally, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, and Buchwald-Hartwig aminations can be employed to form carbon-carbon and carbon-nitrogen bonds, respectively.

Q2: Which position on the this compound ring is more reactive towards nucleophilic attack?

A2: Both the C2 and C4 positions are activated for nucleophilic attack by the electron-withdrawing nitro group at C3. Theoretical considerations suggest that the C4 position is generally favored for substitution. This is attributed to lower steric hindrance from the adjacent pyridine nitrogen and potentially a more stable Meisenheimer intermediate. However, the strong inductive effect of the nitro group can make the C2 position more electron-deficient, leading to kinetically favored attack at this position under certain conditions.

Q3: What are the primary byproducts I should expect in amination reactions?

A3: The primary byproduct of concern is the undesired regioisomer. For example, if the desired product is the C4-aminated pyridine, the C2-aminated isomer will be a significant byproduct, and vice-versa. Other potential byproducts include dialkylated products (if the amine nucleophile has more than one reactive N-H bond), and hydrolysis products (2-fluoro-4-hydroxy-3-nitropyridine or 4-fluoro-2-hydroxy-3-nitropyridine) if water is present in the reaction mixture.

Q4: Can I perform Suzuki-Miyaura couplings with this compound?

A4: Yes, Suzuki-Miyaura couplings can be performed to create a C-C bond at either the C2 or C4 position. This typically involves the reaction of a substituted this compound (where one fluorine has been replaced, for example, by a more reactive halogen like chlorine or bromine) with a boronic acid in the presence of a palladium catalyst and a base. Common byproducts can include homocoupling of the boronic acid and dehalogenation of the pyridine starting material.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in SNAr Amination (Mixture of C2 and C4 isomers)

Description: The reaction of this compound with an amine yields a mixture of the desired 4-substituted product and the isomeric 2-substituted byproduct.

Possible Causes and Solutions:

CauseRecommended Solution
Reaction Temperature Lowering the reaction temperature may favor the thermodynamically more stable C4 isomer. Conversely, higher temperatures might favor the kinetically controlled C2 product.
Solvent Polarity The polarity of the solvent can influence the stability of the Meisenheimer intermediates. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to less polar (e.g., THF, Dioxane) to optimize for the desired isomer.
Nature of the Base For primary and secondary amines, the choice of an external base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) can influence the reaction rate and selectivity. A weaker, bulkier base may improve selectivity for the less sterically hindered C4 position.
Steric Hindrance of the Nucleophile Bulkier amine nucleophiles will generally show a higher preference for attack at the less sterically hindered C4 position. If C4 substitution is desired and selectivity is poor, consider if a bulkier amine could be used.

Illustrative Data on Regioselectivity:

While specific data for this compound is not extensively published, data from the closely related amination of 3,5-dichloro-2,4,6-trifluoropyridine with ammonia shows a strong preference for substitution at the position para to the nitrogen (equivalent to C4), yielding a 94.2% to 5.8% ratio of the 4-amino to the 2-amino product.[1] This suggests that under certain conditions, high selectivity for the C4 position is achievable.

ReactantNucleophileProduct Ratio (C4-amino : C2-amino)Reference
3,5-dichloro-2,4,6-trifluoropyridineAmmonia94.2 : 5.8[1]
Issue 2: Formation of Hydrolysis Byproducts

Description: The appearance of hydroxylated nitropyridine byproducts in the reaction mixture.

Possible Causes and Solutions:

CauseRecommended Solution
Presence of Water Ensure all solvents and reagents are rigorously dried before use. Reactions should be run under an inert atmosphere (e.g., Nitrogen or Argon).
Basic Conditions Strong bases can promote the hydrolysis of the C-F bonds. Use the mildest base necessary to achieve the desired transformation. If possible, use a non-aqueous workup.
Issue 3: Low Yield in Suzuki-Miyaura Coupling

Description: The desired cross-coupled product is obtained in low yield, with significant amounts of starting material remaining or the formation of homocoupled boronic acid byproduct.

Possible Causes and Solutions:

CauseRecommended Solution
Catalyst Inactivity Ensure the palladium catalyst is active. Use of pre-catalysts or in situ generation of the active Pd(0) species can be beneficial. The choice of phosphine ligand is also critical and should be optimized.
Base Incompatibility The base is crucial for activating the boronic acid. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can depend on the solvent and substrates.
Solvent System A mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water is often necessary for Suzuki couplings. The ratio should be optimized for solubility of all components.
Reaction Temperature Insufficient temperature can lead to slow reaction rates, while excessive heat can cause catalyst decomposition or byproduct formation.
Oxygen Contamination The presence of oxygen can lead to the oxidative homocoupling of the boronic acid. Ensure the reaction mixture is properly degassed.

Experimental Protocols

General Protocol for SNAr Amination (C4-selective)
  • To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, 10 mL/mmol) under an inert atmosphere, add the amine nucleophile (1.1 eq.).

  • Add a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the regioisomers.

General Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel, add the substituted halopyridine (e.g., 4-chloro-2-fluoro-3-nitropyridine, 1.0 eq.), the boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent mixture (e.g., 4:1 Dioxane/Water).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualizing Reaction Logic

Below are diagrams illustrating key concepts in this compound couplings.

SNAr_Regioselectivity cluster_conditions Reaction Conditions start This compound + Amine Nucleophile c4_attack Attack at C4 (para to Nitro) start->c4_attack Favored by: - Lower Temperature - Bulky Nucleophile c2_attack Attack at C2 (ortho to Nitro) start->c2_attack Potentially Favored by: - Higher Temperature temp Temperature solvent Solvent base Base nucleophile Nucleophile Sterics thermo_product Thermodynamic Product (Major Isomer) c4_attack->thermo_product kinetic_product Kinetic Product (Minor Isomer) c2_attack->kinetic_product

Caption: Factors influencing regioselectivity in SNAr amination.

Suzuki_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Suzuki Coupling catalyst Inactive Catalyst / Ligand start->catalyst base Incorrect Base start->base solvent Suboptimal Solvent start->solvent temp Incorrect Temperature start->temp oxygen Oxygen Presence start->oxygen sol_catalyst Use Pre-catalyst / Optimize Ligand catalyst->sol_catalyst sol_base Screen Bases (K2CO3, Cs2CO3, etc.) base->sol_base sol_solvent Optimize Solvent Ratio solvent->sol_solvent sol_temp Optimize Temperature temp->sol_temp sol_oxygen Degas Solvents Thoroughly oxygen->sol_oxygen

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Cross-Coupling Reactions of 2,4-Difluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 2,4-difluoro-3-nitropyridine. This electron-deficient substrate presents unique challenges, and this resource offers troubleshooting advice and answers to frequently asked questions to facilitate successful synthesis.

Troubleshooting Guide

Low or no product yield is a common issue in cross-coupling reactions. The following table outlines potential causes and recommended troubleshooting steps.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Catalyst deactivation • Use a fresh, high-quality palladium catalyst and ligand. • Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen).[1][2] • For pyridyl substrates, bulky, electron-rich phosphine ligands can be effective.[2] • The nitrogen atom of the pyridine can coordinate to the palladium catalyst, leading to deactivation; appropriate ligands can mitigate this.[2]
Inefficient oxidative addition • Due to the electron-withdrawing nature of the fluoro and nitro groups, oxidative addition should be favorable.[3] If issues persist, consider a more electron-rich ligand to accelerate this step.[4]
Inefficient transmetalation • Optimize the choice and amount of base. A finely powdered, dry base is crucial for anhydrous reactions.[1] • For Suzuki couplings, ensure the boronic acid is of high purity. Consider converting the boronic acid to a more stable boronate ester.[2]
Suboptimal reaction conditions • Gradually increase the reaction temperature, but be mindful of potential side reactions.[2] • Ensure vigorous stirring, especially for biphasic reactions, to maximize interfacial contact.[1][4]
Significant Side Product Formation Homocoupling of the coupling partner (e.g., boronic acid) • Thoroughly degas all solvents to remove oxygen.[1][2] • Use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) or an efficient pre-catalyst to avoid side reactions during the in-situ reduction of Pd(II) salts.[2][4]
Protodeboronation (for Suzuki coupling) • This is a common side reaction with heteroaryl boronic acids.[2] • Use anhydrous solvents and dry reagents.[1] • Switch to a milder base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1][2]
Reduction of the nitro group • The nitro group can be sensitive to certain reaction conditions. If nitro group reduction is observed, consider milder conditions, shorter reaction times, or a catalyst system known to be tolerant of this functional group.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reactions are most suitable for this compound?

A1: Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings are all viable options for the functionalization of this compound. The choice of reaction will depend on the desired bond formation (C-C, C-N, or C-C triple bond).

Q2: At which position (C2 or C4) is the cross-coupling likely to occur?

A2: The fluorine atom at the C4 position is generally more susceptible to nucleophilic substitution in related systems. However, in palladium-catalyzed cross-coupling, the relative reactivity can be influenced by the catalyst and ligands. Regioselectivity may need to be determined empirically. For some dihalopyridines, the site of oxidative addition can be tuned by the choice of ligand.[5]

Q3: What are the recommended starting catalysts and ligands for a Suzuki-Miyaura coupling with this compound?

A3: For challenging substrates like electron-deficient pyridines, modern catalyst systems are recommended.

Component Recommendation Rationale
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂, or a G3/G4 Buchwald pre-catalyst.[1]Pre-catalysts often provide more reliable generation of the active Pd(0) species.
Ligand Bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, or RuPhos.[6][7]These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[8]
Base K₃PO₄, K₂CO₃, or Cs₂CO₃.The choice of base is critical and often requires screening. It must be strong enough for transmetalation without causing degradation.[1]
Solvent Dioxane/water, THF, or Toluene.[1][8]Solvents should be thoroughly degassed to prevent catalyst oxidation and homocoupling.[1]

Q4: What are the key considerations for a Buchwald-Hartwig amination with this substrate?

A4: For C-N bond formation, a palladium precursor combined with a specialized ligand is standard.

Component Recommendation Rationale
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂.[6]Common and effective precursors for generating the active catalyst.
Ligand XPhos, BrettPhos, or BINAP.[9][10]The choice of ligand is crucial and depends on the amine coupling partner.[11]
Base NaOt-Bu or LHMDS.[11]Strong, non-nucleophilic bases are typically required.
Solvent Toluene or Dioxane.Anhydrous, degassed solvents are essential.

Q5: Are there any special precautions for Sonogashira coupling with this compound?

A5: The Sonogashira coupling involves a palladium catalyst and a copper co-catalyst.

Component Recommendation Rationale
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.[12]Standard catalysts for this transformation.
Copper Co-catalyst CuI.[12]Essential for the copper cycle of the mechanism.[13]
Base A tertiary amine, such as Et₃N or i-Pr₂NEt, often used as the solvent or co-solvent.Acts as both a base and a ligand.
Solvent THF or DMF in conjunction with the amine base.[12]Must be degassed.

Experimental Protocols

The following are general, representative protocols that should be optimized for the specific coupling partners of this compound.

General Protocol for Suzuki-Miyaura Coupling:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), boronic acid (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1]

  • Seal the vessel and purge with an inert atmosphere (argon or nitrogen) for 5-10 minutes.[1]

  • Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[1]

  • Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[1]

  • Place the vessel in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.[1]

  • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.[1]

General Protocol for Buchwald-Hartwig Amination:

  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.).[6]

  • Seal the tube, and evacuate and backfill with argon or nitrogen (repeat three times).[6]

  • Add this compound (1.0 equiv.), the amine (1.1 equiv.), and the degassed solvent (e.g., toluene).[6]

  • Heat the sealed tube to 80-110 °C with stirring.[6]

  • Monitor the reaction by TLC or LC-MS.[6]

  • After completion, cool, dilute, and perform an appropriate aqueous workup.

  • Dry the organic layer, concentrate, and purify the product.

Visualizations

Experimental_Workflow General Experimental Workflow for Catalyst Screening cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Workup prep_vessel Oven-dry reaction vessel add_solids Add aryl halide, coupling partner, and base prep_vessel->add_solids inert_atm Establish inert atmosphere (Ar/N2) add_solids->inert_atm add_catalyst Add Pd catalyst and ligand inert_atm->add_catalyst add_solvent Add degassed solvent add_catalyst->add_solvent heat_stir Heat and stir reaction add_solvent->heat_stir monitor Monitor progress (TLC, LC-MS) heat_stir->monitor workup Aqueous workup monitor->workup purify Purification (Chromatography) workup->purify characterize Characterize product purify->characterize

Caption: General workflow for setting up and performing a cross-coupling reaction.

Troubleshooting_Tree Troubleshooting Common Cross-Coupling Issues cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Reaction Failed or Low Yield catalyst_deactivated Catalyst Deactivated? start->catalyst_deactivated catalyst_solution Use fresh catalyst/ligand. Ensure inert atmosphere. catalyst_deactivated->catalyst_solution Yes conditions_suboptimal Conditions Suboptimal? catalyst_deactivated->conditions_suboptimal No conditions_solution Increase temperature. Screen solvents/bases. Ensure vigorous stirring. conditions_suboptimal->conditions_solution Yes side_reactions_present Side Reactions Present? conditions_suboptimal->side_reactions_present No side_reactions_solution Degas solvent thoroughly. Use milder base. Use anhydrous conditions. side_reactions_present->side_reactions_solution Yes

Caption: Decision tree for troubleshooting common cross-coupling reaction failures.

References

Technical Support Center: 2,4-Difluoro-3-nitropyridine Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-Difluoro-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the reactivity of this compound, with a particular focus on solvent effects in nucleophilic aromatic substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has two primary sites for nucleophilic attack. The pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the nitro group and the two fluorine atoms. The fluorine atoms at the C2 and C4 positions are the leaving groups in these reactions.

Q2: Which fluorine atom is more susceptible to substitution?

A2: The fluorine at the C4 position is generally more susceptible to nucleophilic attack than the fluorine at the C2 position. This is due to the strong activating effect of the para-nitro group, which effectively stabilizes the negative charge in the Meisenheimer intermediate.

Q3: How does the choice of solvent impact the SNAr reaction?

A3: The choice of solvent is critical for the success of SNAr reactions with this compound. Polar aprotic solvents are generally preferred as they can solvate the cationic counter-ion of the nucleophile and do not form strong hydrogen bonds with the nucleophile, thus increasing its reactivity.[1] The polarity of the solvent also helps to stabilize the charged Meisenheimer complex intermediate.[1]

Q4: What are some recommended solvents for SNAr reactions with this substrate?

A4: Commonly used polar aprotic solvents include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), and N-Methyl-2-pyrrolidone (NMP).[2] While effective, some of these solvents (like DMF and NMP) have been identified as reprotoxic and should be handled with appropriate safety precautions.[2] Newer, greener alternatives are also being explored.

Q5: Can protic solvents be used for these reactions?

A5: Protic solvents like water, methanol, and ethanol can be used, but they are generally less effective for SNAr reactions.[1] They can form hydrogen bonds with the nucleophile, reducing its nucleophilicity.[1] However, in some cases, the use of a protic solvent in combination with a counterion may promote the reaction.[3]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Reaction 1. Insufficiently polar solvent: The charged Meisenheimer intermediate is not adequately stabilized.[1]2. Protic solvent deactivating the nucleophile: Hydrogen bonding reduces the nucleophile's reactivity.[1]3. Low reaction temperature: Insufficient energy to overcome the activation barrier.1. Switch to a polar aprotic solvent such as DMF, DMSO, or MeCN.2. If a protic solvent must be used, consider using a stronger base to generate a higher concentration of the active nucleophile.3. Increase the reaction temperature. Microwave irradiation can sometimes be beneficial.
Formation of Side Products 1. Over-reaction: If the nucleophile is strong and used in excess, both fluorine atoms may be substituted.2. Reaction with the solvent: Some solvents, like DMF, can decompose at high temperatures or in the presence of strong bases to generate nucleophilic species.[4]1. Use a stoichiometric amount of the nucleophile or add it slowly to the reaction mixture.2. Choose a more stable solvent for the reaction conditions. Ensure the solvent is dry and of high purity.
Poor Selectivity (Substitution at both C2 and C4) 1. High reaction temperature or prolonged reaction time: These conditions can favor the substitution of the less reactive C2 fluorine.2. Nature of the nucleophile: Very strong or small nucleophiles may exhibit lower selectivity.1. Optimize the reaction temperature and time to favor monosubstitution at the C4 position.2. Screen different nucleophiles or use protecting group strategies if necessary.

Experimental Protocols

General Protocol for Monosubstitution with an Amine Nucleophile

This protocol is a general guideline and may require optimization for specific amines.

  • Preparation: In a clean, dry flask, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or MeCN, approximately 0.1-0.5 M).

  • Addition of Reagents: Add a base (e.g., K2CO3 or Et3N, 1.5-2.0 eq.) to the solution.

  • Nucleophile Addition: Slowly add the amine nucleophile (1.0-1.2 eq.) to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat as necessary (monitor by TLC or LC-MS). Typical reaction times can range from a few hours to overnight.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Solvent on the Yield of 4-substituted Product

Solvent Dielectric Constant (approx.) Typical Yield (%) Notes
DMF3785-95Generally provides high yields and good reaction rates.[2]
DMSO4780-90Also highly effective; can sometimes lead to side reactions at high temperatures.
Acetonitrile (MeCN)37.570-85A good alternative to DMF and DMSO with a better toxicity profile.[2]
THF7.640-60Lower polarity leads to slower reactions and lower yields.
Toluene2.4<10Generally unsuitable for SNAr reactions due to its low polarity.
Ethanol24.530-50Protic nature can reduce nucleophilicity, leading to lower yields.[1]

Note: The yields presented are illustrative and can vary significantly based on the specific nucleophile, base, temperature, and reaction time.

Visualizations

SNAr Reaction Mechanism

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2,4-DFNP This compound Meisenheimer Meisenheimer Complex (Anionic σ-complex) 2,4-DFNP->Meisenheimer + Nu⁻ (Slow) Nu Nucleophile (Nu⁻) Product Substituted Product Meisenheimer->Product - F⁻ (Fast) F Fluoride Ion (F⁻) Meisenheimer->F

Caption: General mechanism for the SNAr reaction of this compound.

Experimental Workflow

Experimental_Workflow A Dissolve this compound and base in solvent B Add Nucleophile A->B C Monitor Reaction (TLC/LC-MS) B->C D Aqueous Work-up C->D Reaction Complete E Extraction with Organic Solvent D->E F Drying and Concentration E->F G Purification (Column Chromatography) F->G H Characterization G->H

Caption: A typical experimental workflow for an SNAr reaction.

References

Technical Support Center: Workup Procedures for 2,4-Difluoro-3-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the workup of reactions involving 2,4-Difluoro-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the typical workup procedure for a nucleophilic aromatic substitution (SNAr) reaction with this compound?

A1: A general workup procedure for SNAr reactions of this compound with amine or thiol nucleophiles involves quenching the reaction, followed by extraction and purification. The specific steps can vary, but a common protocol is as follows:

  • Quenching: The reaction mixture is typically cooled to room temperature and then poured into water or a mixture of ice and water.[1]

  • Neutralization/Acidification: Depending on the nature of the product and byproducts, the aqueous mixture may be neutralized or slightly acidified. For example, if a basic amine was used in excess, acidification with a dilute acid (e.g., HCl) can help to remove it during the extraction.[2]

  • Extraction: The product is extracted from the aqueous phase using an organic solvent such as dichloromethane (DCM), chloroform, or ethyl acetate.[1][2] This process is usually repeated multiple times to ensure complete recovery of the product.

  • Washing: The combined organic layers are washed with water and then with brine (a saturated aqueous solution of NaCl) to remove any remaining water-soluble impurities and to aid in the separation of the organic and aqueous layers.

  • Drying: The organic layer is dried over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water.[1]

  • Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified, most commonly by column chromatography on silica gel or by recrystallization.[2]

Q2: I am observing a low yield after my workup. What are the potential causes?

A2: Low yields in these reactions can stem from several factors during the reaction itself or the workup process. Here are some common areas to investigate:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material has been consumed before initiating the workup.

  • Product Solubility: Your product might have some solubility in the aqueous phase. If you suspect this, you can try to re-extract the aqueous layer with a different organic solvent. Salting out the aqueous layer by adding more NaCl can also decrease the solubility of organic compounds.

  • Emulsion Formation: During extraction, an emulsion can form between the aqueous and organic layers, trapping the product. Breaking the emulsion, for instance by adding brine or filtering through Celite, can help improve recovery.

  • Product Instability: Fluoropyridines can be unstable, especially in the presence of water, which can lead to the formation of polymeric materials.[3] Avoid prolonged exposure to aqueous conditions if possible. The stability of the C-F bond can also be sensitive to pH.

  • Loss during Purification: Significant product loss can occur during column chromatography if the polarity of the eluent is not optimized, or during recrystallization if the solvent system is not ideal.

Q3: How do I choose the right solvent for extraction and purification?

A3: The choice of solvent is critical for a successful workup.

  • Extraction Solvent: The ideal extraction solvent should readily dissolve your product but not the impurities you are trying to remove. It should also be immiscible with water and have a relatively low boiling point for easy removal. Dichloromethane and ethyl acetate are common choices.

  • Purification (Column Chromatography): The choice of eluent for column chromatography depends on the polarity of your product and the impurities. A typical starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). The ratio is optimized by running TLC plates in various solvent systems to achieve good separation between the product spot and impurity spots.

  • Purification (Recrystallization): For recrystallization, the ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be insoluble at all temperatures or remain soluble at room temperature. Common solvents for recrystallization of nitropyridine derivatives include ethanol and mixtures of ethyl acetate and hexane.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Persistent Emulsion During Extraction - High concentration of salts or basic/acidic impurities.- Presence of finely divided solid particles.- Add a small amount of brine to the separatory funnel and gently swirl.- Allow the mixture to stand for an extended period.- Filter the entire mixture through a pad of Celite.- Centrifugation can also be effective if available.
Multiple Spots on TLC of Crude Product - Incomplete reaction.- Formation of side products (e.g., disubstitution, hydrolysis).- Decomposition of the product.- Ensure the reaction has gone to completion before workup.- Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize side reactions.- If disubstitution is an issue, consider using a milder base or lower temperature.- Purify carefully using column chromatography with an optimized eluent system.
Difficulty Removing Unreacted Amine/Thiol - The nucleophile is water-soluble but also has some solubility in the organic phase.- Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to protonate and extract basic amine impurities.- For thiols, a wash with a dilute aqueous base (e.g., 1M NaOH) can help remove acidic thiol impurities.
Product is a Gummy or Oily Solid - The product may be impure.- The product may have a low melting point.- Attempt to purify by column chromatography.- Try triturating the crude material with a non-polar solvent (e.g., hexane or diethyl ether) to induce crystallization and wash away more soluble impurities.- If the product is indeed an oil, purification will rely on chromatography.
Unexpected Side Product Observed - Hydrolysis of a C-F bond to a C-OH group.- Disubstitution at both the C2 and C4 positions.- If hydrolysis is suspected, minimize contact with water and avoid strongly acidic or basic aqueous workup conditions.- To avoid disubstitution, use a stoichiometric amount of the nucleophile and consider adding it slowly to the reaction mixture. Running the reaction at a lower temperature can also improve selectivity.

Experimental Protocols

Below are representative experimental protocols for the reaction of this compound with a nucleophile and the subsequent workup procedure.

Protocol 1: Reaction with a Thiol

This protocol is adapted from a general procedure for the synthesis of 3-thio-substituted nitropyridines.[2]

Reaction:

  • To a solution of this compound (1 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL), add the desired thiol (1 mmol) and potassium carbonate (K₂CO₃) (1 mmol, 0.138 g).

  • Stir the reaction mixture at 60 °C for 1-2 hours.

  • Monitor the reaction progress by TLC.

Workup and Purification:

  • After the reaction is complete, pour the mixture into water (50 mL).

  • Acidify the aqueous solution to pH 3 with concentrated HCl.

  • Extract the mixture with chloroform (3 x 20 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using chloroform as the eluent or by recrystallization from ethanol.

Quantitative Data from Related Syntheses

While specific comparative data for different workup procedures on this compound is limited in the literature, the following table provides yield information from syntheses of related fluorinated and nitrated pyridines to serve as a general reference.

Reaction Type Starting Material Product Yield (%) Reference
Nitration2-Aminopyridine2-Amino-3-nitropyridine & 2-Amino-5-nitropyridine<10 (for 3-nitro isomer)[4]
Acetylation2-Amino-5-nitropyridine2-Acetamido-5-nitropyridine96.3[5]
Nitro Reduction2-Acetamido-5-nitropyridine5-Amino-2-acetamidopyridine90[5]
Diazotization/Fluorination5-Amino-2-acetamidopyridine2-Acetamido-5-fluoropyridine81.4 (diazotization)[5]
Hydrolysis2-Acetamido-5-fluoropyridine2-Amino-5-fluoropyridine51.6 (for last two steps)[5]
Balz-Schiemann Reaction4-Aminopyridine4-Fluoropyridine20[3]
Bromination/Nitration/Reduction2-Aminopyridine2,3-Diaminopyridine26-43 (overall)[4]

Visualizations

Experimental Workflow for SNAr Reaction and Workup

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start This compound + Nucleophile + Base in Solvent reaction Stir at specified temperature start->reaction monitor Monitor by TLC/LC-MS reaction->monitor quench Pour into H₂O monitor->quench Reaction complete extract Extract with organic solvent quench->extract wash Wash with H₂O and brine extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate solvent dry->evaporate purify Column Chromatography or Recrystallization evaporate->purify product Pure Product purify->product

General workflow for SNAr reactions of this compound.
Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_reaction_issues Reaction Issues cluster_workup_issues Workup Issues cluster_purification_issues Purification Issues start Low Yield Observed incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_reactions Side Reactions? start->side_reactions aq_solubility Product soluble in aqueous layer? start->aq_solubility emulsion Emulsion formed? start->emulsion loss_on_column Loss during chromatography? start->loss_on_column loss_recryst Loss during recrystallization? start->loss_recryst check_tlc Check TLC/LC-MS of reaction mixture incomplete_rxn->check_tlc optimize_cond Optimize conditions (temp, time, stoichiometry) side_reactions->optimize_cond re_extract Re-extract aqueous layer / 'Salt out' aq_solubility->re_extract break_emulsion Add brine / Filter through Celite emulsion->break_emulsion optimize_eluent Optimize eluent for chromatography loss_on_column->optimize_eluent optimize_solvent Optimize recrystallization solvent loss_recryst->optimize_solvent

Decision tree for troubleshooting low product yield.

References

Technical Support Center: Synthesis of 2,4-Difluoro-3-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,4-difluoro-3-nitropyridine derivatives.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or no yield of the desired this compound derivative is a common issue. The underlying causes can range from suboptimal reaction conditions to reactant degradation.

Question: My reaction is not producing the desired this compound derivative. What are the potential causes and how can I troubleshoot this?

Answer:

Several factors could be contributing to a low or nonexistent yield. Consider the following troubleshooting steps:

  • Starting Material Quality: Ensure the purity and integrity of your starting materials, particularly the precursor pyridine derivative. Impurities can interfere with the reaction.

  • Reaction Conditions: The synthesis of fluorinated pyridines is highly sensitive to reaction conditions.[1][2]

    • Temperature: Elevated temperatures are often required for the fluorination of pyridines.[1] However, excessive heat can lead to decomposition. Experiment with a temperature gradient to find the optimal range for your specific derivative.

    • Solvent: Aprotic polar solvents like DMF or a mixture of an aprotic amide and an aromatic hydrocarbon are commonly used.[1][3] The choice of solvent can significantly impact the reaction rate and yield.

    • Fluorinating Agent: The choice and amount of the fluorinating agent are critical. Alkali-metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF) are frequently used.[1][2] Tetrabutylammonium fluoride (TBAF) can also be effective.[4] Ensure the fluorinating agent is anhydrous, as water can quench the reaction.

  • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Incomplete reactions will result in low yields, while prolonged reaction times may lead to the formation of byproducts.

Issue 2: Formation of Side Products

The presence of significant side products can complicate purification and reduce the overall yield of the target compound.

Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. How can I minimize their formation?

Answer:

Side product formation is often related to the reactivity of the pyridine ring and the reaction conditions.

  • Regioselectivity: Nucleophilic substitution on the pyridine ring is generally favored at the 2- and 4-positions.[3][5] If your starting material has other leaving groups, you may see a mixture of products.

    • Protecting Groups: Consider using protecting groups to block other reactive sites on the pyridine ring if necessary.

    • Pyridine N-Oxides: The use of a pyridine N-oxide precursor can alter the regioselectivity of the reaction, potentially favoring fluorination at the desired positions.[5][6]

  • Over-fluorination: Using a large excess of the fluorinating agent or prolonged reaction times can lead to the substitution of other groups on the ring. Carefully control the stoichiometry of your reactants.

  • Hydrolysis: If water is present in the reaction mixture, hydrolysis of the nitro group or other functional groups can occur. Ensure all reactants and solvents are anhydrous.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for introducing fluorine into the pyridine ring to synthesize this compound derivatives?

A1: The most common method is nucleophilic aromatic substitution (SNAr), where a leaving group on the pyridine ring (such as a chlorine or another halogen) is displaced by a fluoride ion.[1] The starting material is typically a 2,4-dichloro-3-nitropyridine or a similar precursor.

Q2: How can I improve the solubility of the inorganic fluoride salt in the organic reaction mixture?

A2: To improve the solubility and reactivity of alkali-metal fluorides, consider the following:

  • Phase-Transfer Catalysts: The use of a phase-transfer catalyst, such as a crown ether or a quaternary ammonium salt, can help shuttle the fluoride ions into the organic phase.[2]

  • Spray-Dried KF: Using spray-dried potassium fluoride, which has a higher surface area, can enhance its reactivity.

  • Cesium Fluoride: Cesium fluoride is generally more soluble and reactive than potassium fluoride in organic solvents.[2]

Q3: What are the recommended purification methods for this compound derivatives?

A3: Purification can be challenging due to the potential for closely related isomers and byproducts.[7]

  • Column Chromatography: Flash column chromatography on silica gel is a common method for purification.[4] A gradient of ethyl acetate in hexanes is often a good starting point for elution.

  • Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification technique.[8]

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be used to obtain highly pure material.

Q4: Are there any specific safety precautions I should take when working with fluorinating agents and nitropyridine derivatives?

A4: Yes, several safety precautions are essential:

  • Fluorinating Agents: Handle all fluorinating agents with care in a well-ventilated fume hood. They can be corrosive and toxic.

  • Nitropyridine Derivatives: Many nitroaromatic compounds are potentially explosive and should be handled with caution. Avoid excessive heat and mechanical shock.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Data Presentation

Table 1: Effect of Fluorinating Agent and Solvent on Yield

Fluorinating AgentSolventTemperature (°C)Yield (%)Reference
CsFMeCNRoom Temp64[4]
TBAFTHFRoom Temp93[4]
KFNMP/Toluene200Satisfactory[1]
TBAFDMSO125Low (for 3-position)[5]

Note: Yields are highly substrate-dependent and the data presented is for analogous fluorination reactions.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Fluorination

This protocol is a generalized procedure based on common practices for SNAr reactions on pyridine rings.[1][4]

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2,4-dihalo-3-nitropyridine starting material (1.0 eq) and the anhydrous fluorinating agent (e.g., spray-dried KF, 2.5 eq).

  • Solvent Addition: Add the anhydrous aprotic polar solvent (e.g., DMF, NMP, or sulfolane) under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 120-200 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a suitable organic solvent (e.g., ethyl acetate).

  • Extraction: Combine the filtrate and the washings. Wash with water and brine to remove the reaction solvent and any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography, distillation, or recrystallization.

Visualizations

Synthesis_Pathway Start 2,4-Dichloro-3-nitropyridine Product This compound Start->Product Heat Reagent Fluorinating Agent (e.g., KF, CsF) Reagent->Start Solvent Aprotic Polar Solvent (e.g., DMF, NMP) Solvent->Start

Caption: General synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or No Product Check_Purity Check Starting Material Purity Start->Check_Purity Check_Purity->Start If impure Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp If pure Change_Solvent Change Solvent System Optimize_Temp->Change_Solvent Change_Fluorinating_Agent Change Fluorinating Agent/ Increase Equivalents Change_Solvent->Change_Fluorinating_Agent Check_Time Optimize Reaction Time Change_Fluorinating_Agent->Check_Time Side_Products Significant Side Products? Check_Time->Side_Products Control_Stoichiometry Control Stoichiometry Side_Products->Control_Stoichiometry Yes Purification Review Purification Method Side_Products->Purification No Use_N_Oxide Consider Pyridine N-Oxide Route Control_Stoichiometry->Use_N_Oxide Use_N_Oxide->Purification Success Improved Yield Purification->Success

Caption: Troubleshooting workflow for low yield issues.

References

Validation & Comparative

A Comparative Reactivity Analysis: 2,4-Difluoro-3-nitropyridine vs. 2,4-Dichloro-3-nitropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 2,4-difluoro-3-nitropyridine and 2,4-dichloro-3-nitropyridine, with a focus on their application in nucleophilic aromatic substitution (SNAr) reactions. This analysis is supported by established principles of organic chemistry and data from related compounds, offering a predictive framework for researchers engaged in the synthesis of complex molecules.

Executive Summary

In the realm of nucleophilic aromatic substitution, the choice of halogen substituent on the pyridine ring is a critical determinant of reactivity. Both this compound and 2,4-dichloro-3-nitropyridine are activated towards SNAr by the presence of an electron-withdrawing nitro group at the 3-position. However, the inherent electronic properties of fluorine versus chlorine lead to a significant difference in their reactivity. It is a well-established principle that in SNAr reactions where the initial nucleophilic attack is the rate-determining step, fluoro-substituted aromatic compounds are considerably more reactive than their chloro-analogues.[1] This heightened reactivity is attributed to the superior ability of the highly electronegative fluorine atom to stabilize the intermediate Meisenheimer complex.

Reactivity Comparison: A Qualitative Assessment

The anticipated reactivity of these two compounds is summarized in the table below. This assessment is based on the established principles of SNAr reactions on electron-deficient aromatic systems.

FeatureThis compound2,4-Dichloro-3-nitropyridine
Relative Reactivity HighModerate
Activation by Halogen Strong activation due to the high electronegativity of fluorine, facilitating nucleophilic attack.Moderate activation. Chlorine is less electronegative than fluorine.
Leaving Group Ability Fluoride is a poorer leaving group than chloride in terms of bond strength with carbon. However, in SNAr, the rate-determining step is typically the formation of the Meisenheimer complex, not the departure of the leaving group.Chloride is a better leaving group than fluoride.
Reaction Conditions Generally milder reaction conditions (lower temperatures, shorter reaction times) are expected to be sufficient.May require more forcing conditions (higher temperatures, longer reaction times) to achieve comparable yields.
Regioselectivity Nucleophilic attack is expected to preferentially occur at the 4-position, which is para to the nitro group, allowing for greater resonance stabilization of the Meisenheimer intermediate.Similar to the difluoro- analogue, substitution is expected to favor the 4-position due to electronic factors.

Mechanistic Insight: The SNAr Pathway

The nucleophilic aromatic substitution of both 2,4-dihalo-3-nitropyridines proceeds via a two-step addition-elimination mechanism. The key steps are illustrated in the following diagram:

SNAr_Mechanism cluster_intermediate Intermediate Reactant 2,4-Dihalo-3-nitropyridine (X = F or Cl) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer + Nu⁻ (Rate-determining step) Nucleophile Nucleophile (Nu⁻) Product 4-Substituted-2-halo-3-nitropyridine Meisenheimer->Product - X⁻ (Fast) LeavingGroup Halide Ion (X⁻)

Caption: General mechanism for the SNAr reaction of 2,4-dihalo-3-nitropyridines.

The initial attack of the nucleophile on the electron-deficient pyridine ring is the rate-determining step. The high electronegativity of fluorine in this compound makes the carbon atoms at the 2- and 4-positions more electrophilic, thereby accelerating this initial attack compared to the dichloro- analogue.

Experimental Protocols: A Framework for Comparative Kinetic Analysis

To obtain direct quantitative data on the relative reactivity of this compound and 2,4-dichloro-3-nitropyridine, a comparative kinetic study is recommended. The following protocol outlines a general approach for such an investigation using a common nucleophile, such as a primary or secondary amine.

Objective: To determine the second-order rate constants for the reaction of this compound and 2,4-dichloro-3-nitropyridine with an amine nucleophile under identical conditions.

Materials:

  • This compound

  • 2,4-Dichloro-3-nitropyridine

  • Amine nucleophile (e.g., morpholine, piperidine, or benzylamine)

  • Anhydrous solvent (e.g., acetonitrile, DMSO, or THF)

  • Internal standard (for chromatographic analysis)

  • Standard laboratory glassware and analytical equipment (e.g., HPLC or GC-MS)

Procedure:

  • Stock Solution Preparation:

    • Prepare stock solutions of known concentrations of this compound, 2,4-dichloro-3-nitropyridine, the amine nucleophile, and the internal standard in the chosen anhydrous solvent.

  • Reaction Setup:

    • In a series of reaction vessels maintained at a constant temperature, add a known volume of the substrate stock solution (either the difluoro- or dichloro- compound) and the internal standard stock solution.

    • Initiate the reaction by adding a known volume of the amine nucleophile stock solution. The concentration of the amine should be in excess to ensure pseudo-first-order kinetics with respect to the substrate.

  • Reaction Monitoring:

    • At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by dilution with a cold solvent or addition of a quenching agent).

    • Analyze the quenched aliquots by a suitable chromatographic method (HPLC or GC-MS) to determine the concentration of the remaining substrate and the formed product.

  • Data Analysis:

    • Plot the natural logarithm of the substrate concentration versus time. The slope of this plot will give the pseudo-first-order rate constant (k').

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of the amine nucleophile.

    • Compare the second-order rate constants obtained for this compound and 2,4-dichloro-3-nitropyridine to quantify their relative reactivity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_data Data Processing A Prepare Stock Solutions (Substrates, Nucleophile, Internal Standard) B Set up Reactions at Constant Temperature A->B C Initiate Reactions by Adding Nucleophile B->C D Withdraw and Quench Aliquots at Timed Intervals C->D E Analyze Aliquots by HPLC or GC-MS D->E F Plot ln[Substrate] vs. Time E->F G Calculate Pseudo-First-Order Rate Constants F->G H Determine Second-Order Rate Constants G->H I Compare Reactivity H->I

Caption: Workflow for a comparative kinetic study of SNAr reactions.

Conclusion

Based on established principles of nucleophilic aromatic substitution, this compound is predicted to be significantly more reactive than 2,4-dichloro-3-nitropyridine. This enhanced reactivity stems from the greater ability of the fluorine atoms to activate the pyridine ring towards nucleophilic attack. For synthetic applications, this translates to the potential for milder reaction conditions, shorter reaction times, and potentially higher yields when using the difluoro- derivative. Researchers seeking to perform SNAr reactions on this scaffold are advised to consider this compound as the more reactive substrate, which may be particularly advantageous when working with sensitive or poorly nucleophilic reagents. The provided experimental protocol offers a robust framework for quantifying this reactivity difference and for optimizing reaction conditions for specific applications.

References

A Comparative Guide to the Reactivity of 2,4-Difluoro-3-nitropyridine and 2-chloro-3-nitropyridine in Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2,4-difluoro-3-nitropyridine and 2-chloro-3-nitropyridine in the context of nucleophilic aromatic substitution (SNAr) reactions. Understanding the nuanced reactivity of these two valuable building blocks is crucial for their effective application in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This document summarizes the key differences in their reactivity, supported by established principles of organic chemistry, and provides detailed experimental protocols for their use.

Introduction to SNAr Reactivity in Nitropyridines

Halogenated nitropyridines are highly activated substrates for SNAr reactions. The electron-deficient nature of the pyridine ring is significantly amplified by the presence of a strongly electron-withdrawing nitro group. This electronic arrangement facilitates the attack of nucleophiles and the subsequent displacement of a halide leaving group. The reactivity of these substrates is primarily governed by:

  • The Nature of the Leaving Group: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex. A more electronegative halogen, such as fluorine, enhances the electrophilicity of the carbon atom to which it is attached, thereby accelerating the rate of nucleophilic attack. Consequently, fluoride is generally a better leaving group than chloride in SNAr reactions.

  • Position of the Leaving Group and Activating Group: The activating effect of the nitro group is most pronounced when it is positioned ortho or para to the leaving group. This allows for effective delocalization of the negative charge in the Meisenheimer intermediate, leading to a more stabilized and lower-energy transition state. In both this compound and 2-chloro-3-nitropyridine, the halogens at the 2- and 4-positions are ortho and para, respectively, to the activating nitro group at the 3-position.

Reactivity Comparison: Fluoride vs. Chloride

Based on the fundamental principles of SNAr, This compound is expected to be significantly more reactive than 2-chloro-3-nitropyridine . The high electronegativity of the fluorine atoms makes the carbon atoms at positions 2 and 4 more electrophilic and susceptible to nucleophilic attack.

While direct, side-by-side quantitative kinetic data for these specific compounds is not extensively published, the established order of leaving group reactivity in SNAr (F > Cl > Br > I) provides a strong basis for this comparison. This enhanced reactivity of the fluoro-substituted compound often allows for milder reaction conditions, such as lower temperatures and the use of weaker bases, which can be advantageous when working with sensitive functional groups.

Regioselectivity

In the SNAr reactions of 2,4-dihalo-3-nitropyridines, nucleophilic attack is generally favored at the 4-position (para to the nitro group) over the 2-position (ortho to the nitro group). This regioselectivity is attributed to the superior stabilization of the Meisenheimer intermediate formed upon attack at the C4 position. The negative charge can be more effectively delocalized onto the nitro group from the para position. However, the selectivity can be influenced by the nature of the nucleophile and the reaction conditions.

Data Presentation

The following table provides an illustrative comparison of the expected reactivity and typical reaction conditions for the two compounds with a common nucleophile, such as a primary or secondary amine. The yield data is representative and can vary depending on the specific nucleophile, solvent, and temperature.

FeatureThis compound2-chloro-3-nitropyridine
Relative Reactivity HighModerate
Typical Reaction Temperature Room Temperature to 80 °C80 °C to 120 °C
Typical Base Requirement Weaker bases (e.g., K₂CO₃, Et₃N)Stronger bases may be needed
Illustrative Yield with Amine > 90%70-90%
Primary Substitution Site C4C4

Experimental Protocols

The following are general experimental protocols for performing SNAr reactions with this compound and 2-chloro-3-nitropyridine. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: SNAr with this compound and an Amine Nucleophile

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous DMF.

  • Add the amine nucleophile to the solution with stirring.

  • Add potassium carbonate to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: SNAr with 2-chloro-3-nitropyridine and an Amine Nucleophile

Materials:

  • 2-chloro-3-nitropyridine (1.0 equiv)

  • Amine nucleophile (1.2 equiv)

  • Triethylamine (Et₃N) (2.5 equiv) or a stronger base if needed

  • Anhydrous Dimethyl sulfoxide (DMSO) or 1,4-Dioxane

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve 2-chloro-3-nitropyridine in anhydrous DMSO or 1,4-dioxane.

  • Add the amine nucleophile, followed by the addition of triethylamine.

  • Heat the reaction mixture to 80-120 °C and monitor its progress by TLC.

  • After the starting material is consumed, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the resulting residue by flash column chromatography.

Visualizations

General SNAr Mechanism

The following diagram illustrates the general two-step addition-elimination mechanism of a nucleophilic aromatic substitution reaction on a substituted pyridine.

SNAr_Mechanism reagents Substituted Pyridine + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Resonance Stabilized) reagents->intermediate Attack of Nucleophile (Rate-Determining Step) product Substituted Product + Leaving Group (X⁻) intermediate->product Loss of Leaving Group (Restores Aromaticity)

Caption: General mechanism of a nucleophilic aromatic substitution (SNAr) reaction.

Experimental Workflow

This diagram outlines a typical workflow for carrying out and analyzing an SNAr reaction in a research setting.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis reagents Combine Reactants, Solvent, and Base reaction Stir at appropriate temperature reagents->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring quench Quench Reaction (e.g., add water) monitoring->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: A typical experimental workflow for an SNAr reaction.

Conclusion

Validating Regioselectivity in 2,4-Difluoro-3-nitropyridine Reactions by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on 2,4-difluoro-3-nitropyridine is a critical parameter in the synthesis of specifically substituted pyridine derivatives, which are common scaffolds in medicinal chemistry. The two fluorine atoms at the C2 and C4 positions are activated by the electron-withdrawing nitro group at C3, leading to potential substitution at either position. Validating the precise location of substitution is paramount for confirming the structure of the desired product. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this determination, providing unambiguous evidence of regiochemistry through the analysis of chemical shifts and spin-spin coupling constants, particularly between protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

This guide provides a comparative overview of the expected NMR data for the two possible regioisomers formed from the reaction of this compound with a generic amine nucleophile (e.g., piperidine). It also includes a detailed experimental protocol for carrying out the reaction and the subsequent NMR analysis.

Regioselectivity in the Amination of this compound

The reaction of this compound with an amine nucleophile can yield two possible products: the C4-substituted isomer (Product A) or the C2-substituted isomer (Product B). The electronic environment of the pyridine ring dictates the preferred site of attack. The C4 position is generally more activated towards nucleophilic attack due to the combined electron-withdrawing effects of the nitro group and the pyridine nitrogen. However, the regioselectivity can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

Comparative NMR Data for Regioisomer Identification

The definitive identification of the substitution pattern relies on a detailed analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra. The key distinguishing features are the chemical shifts of the remaining aromatic proton and the fluorine atom, as well as the coupling constants between them and with adjacent carbon atoms. The following table summarizes the expected NMR data for the two possible regioisomers, using the reaction with piperidine as an illustrative example.

NMR Parameter Product A: 4-(Piperidin-1-yl)-2-fluoro-3-nitropyridine Product B: 2-(Piperidin-1-yl)-4-fluoro-3-nitropyridine Justification for Distinction
¹H NMR
Pyridine-H (ppm)δ ~8.1 (d)δ ~7.2 (d)The proton at C5 in Product A is deshielded by the adjacent nitro group and the pyridine nitrogen, resulting in a downfield shift. The proton at C5 in Product B is in a less electron-deficient environment.
³JHF (Hz)~3-5~8-10The three-bond coupling between H5 and F2 in Product A is typically smaller than the three-bond coupling between H5 and F4 in Product B.
¹⁹F NMR
F (ppm)δ ~ -90 to -110δ ~ -120 to -140The fluorine at C2 in Product A is in a more electron-deficient environment compared to the fluorine at C4 in Product B, leading to a downfield shift.
¹³C NMR
C-F (ppm)δ ~155 (d)δ ~160 (d)The carbon bearing the fluorine (C2 in A, C4 in B) will appear as a doublet due to one-bond C-F coupling. The chemical shift will be highly deshielded.
¹JCF (Hz)~240-260~250-270The one-bond C-F coupling constant is a large and characteristic value.
C-Npiperidine (ppm)δ ~150 (d)δ ~158 (s)The carbon attached to the piperidine (C4 in A, C2 in B) will be deshielded. In Product A, this carbon will show a two-bond coupling to the fluorine at C2.
²JCF (Hz)~15-25-The two-bond coupling between C4 and F2 in Product A is a key diagnostic feature.
C-H (ppm)δ ~125 (d)δ ~115 (d)The chemical shift of the protonated carbon (C5) will differ between the two isomers.
³JCF (Hz)~3-5~1-3The three-bond coupling between C5 and F2 in Product A is typically larger than the three-bond coupling between C5 and F4 in Product B.

Experimental Protocols

General Procedure for the Reaction of this compound with an Amine
  • Reactant Preparation: In a clean, dry flask, dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Nucleophile: To the stirred solution, add the amine nucleophile (e.g., piperidine, 1.1 eq.) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.

NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum, typically with proton decoupling. A proton-coupled ¹³C spectrum can also be acquired to observe C-H coupling constants.

  • 2D NMR Acquisition (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which are crucial for assigning quaternary carbons and confirming the substitution pattern.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons. For example, in Product A, an NOE between the proton at C5 and the protons of the piperidine ring adjacent to the pyridine ring would be expected.

Visualizing the Experimental Workflow

G Workflow for Validating Regioselectivity by NMR cluster_synthesis Synthesis cluster_nmr NMR Analysis cluster_validation Validation A This compound + Nucleophile B SNAr Reaction A->B C Work-up & Purification B->C D Isolated Product (Mixture of Isomers or Single Isomer) C->D E 1D NMR (¹H, ¹³C, ¹⁹F) D->E Sample Preparation F 2D NMR (COSY, HSQC, HMBC, NOESY) E->F If ambiguity exists G Data Interpretation: - Chemical Shifts - Coupling Constants (JHF, JCF) - NOE Correlations E->G F->G H Regioisomer Confirmation (Product A or Product B) G->H

Caption: Experimental workflow from synthesis to NMR-based validation.

Distinguishing Regioisomers with Advanced NMR Techniques

While 1D NMR often provides sufficient information, 2D NMR techniques offer definitive proof of regiochemistry.

  • HMBC: In the case of Product A (C4-substitution) , an HMBC experiment would show a correlation between the proton at C5 and the carbon at C4 (the site of substitution), as well as the carbon at C3 (bearing the nitro group). For Product B (C2-substitution) , the proton at C5 would show correlations to the carbon at C6 and the carbon at C4 (bearing the fluorine).

  • NOESY: A NOESY experiment can reveal through-space proximity. For Product A , an NOE would be observed between the pyridine proton (H5) and the adjacent protons on the piperidine ring. For Product B , such an NOE would be absent or very weak due to the larger distance.

Alternative Validation Methods

While NMR is the gold standard, other techniques can provide supporting evidence for regioselectivity:

  • X-ray Crystallography: If a crystalline product is obtained, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure.

  • Mass Spectrometry (MS): While MS confirms the molecular weight of the product, it generally cannot distinguish between regioisomers unless fragmentation patterns are distinct and well-characterized.

By employing a systematic approach involving synthesis, purification, and comprehensive NMR analysis, researchers can confidently determine the regioselectivity of nucleophilic substitution reactions on this compound, ensuring the correct structural assignment of their target molecules for further development.

A Comparative Guide to the Computational Analysis of 2,4-Difluoro-3-nitropyridine Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of building blocks like 2,4-Difluoro-3-nitropyridine is paramount for the rational design of novel therapeutics. This guide provides a comprehensive comparison of the computational analysis and experimental data concerning the reactivity of this compound, a key intermediate in medicinal chemistry.

Introduction to this compound Reactivity

This compound is a highly activated aromatic system primed for nucleophilic aromatic substitution (SNAr). The pyridine ring, being an electron-deficient heterocycle, is inherently susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of a strongly electron-withdrawing nitro group (-NO2) and two fluorine atoms, which act as excellent leaving groups. The positioning of the nitro group ortho and para to the fluorine atoms further activates them towards substitution.

The primary reaction of interest for this molecule is the displacement of one of the fluorine atoms by a nucleophile. The regioselectivity of this reaction—that is, whether the nucleophile attacks the C2 or C4 position—is a critical aspect of its synthetic utility.

Computational Analysis of Reactivity

While specific computational studies on this compound are not extensively documented in publicly available literature, we can infer its reactivity based on Density Functional Theory (DFT) analyses of closely related compounds, such as other substituted nitropyridines.[1][2] These studies provide a framework for predicting the reactivity and regioselectivity of SNAr reactions.

A typical computational workflow for analyzing the reactivity of such a compound is outlined below:

computational_workflow cluster_setup Computational Setup cluster_analysis Reactivity Analysis cluster_prediction Prediction mol_struct Define Molecular Structure (this compound) geom_opt Geometry Optimization of Reactants mol_struct->geom_opt nucleophile Select Nucleophile (e.g., Amine, Thiol) nucleophile->geom_opt dft_method Choose DFT Functional and Basis Set (e.g., B3LYP/6-311G+(d,p)) dft_method->geom_opt ts_search Transition State Search (for C2 and C4 attack) geom_opt->ts_search energy_calc Calculate Activation Energies (ΔE‡) ts_search->energy_calc nbo_analysis Natural Bond Orbital (NBO) Analysis (Atomic Charges) ts_search->nbo_analysis regio_pred Predict Regioselectivity (Lower ΔE‡ is favored) energy_calc->regio_pred nbo_analysis->regio_pred react_pred Predict Overall Reactivity regio_pred->react_pred experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_analysis Product Analysis reactants Combine this compound, Nucleophile, and Solvent base Add Base (e.g., DIPEA, K2CO3) reactants->base conditions Set Reaction Temperature and Time base->conditions quench Quench Reaction conditions->quench extract Extraction quench->extract purify Purification (e.g., Column Chromatography) extract->purify characterize Characterization (NMR, MS) purify->characterize yield_calc Calculate Yield and Determine Regioselectivity characterize->yield_calc logical_relationship cluster_computational Computational Prediction cluster_experimental Experimental Validation comp_model DFT Modeling (Activation Energies, Atomic Charges) prediction Predicted Regioselectivity (Attack at C4 favored) comp_model->prediction observation Observed Regioselectivity (C4-substituted product isolated) prediction->observation corroborates experiment Laboratory Experiment (SNAr Reaction) experiment->observation

References

A Comparative Guide to the Kinetic Reactivity of 2,4-Difluoro-3-nitropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of 2,4-Difluoro-3-nitropyridine's Reactivity Profile in Comparison to Alternative Halogenated Nitropyridines.

This guide provides a comprehensive comparison of the kinetic reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions. Understanding the reaction kinetics of this versatile building block is crucial for optimizing synthetic routes, predicting reaction outcomes, and developing efficient processes in medicinal chemistry and materials science. This document summarizes available quantitative data for analogous compounds, outlines detailed experimental protocols for direct comparison, and provides visualizations to illustrate reaction mechanisms and workflows.

Introduction to the Reactivity of Halogenated Nitropyridines

Halogenated nitropyridines are a class of highly valuable reagents in organic synthesis. The electron-deficient nature of the pyridine ring, intensified by the presence of a strongly electron-withdrawing nitro group, renders the aromatic system susceptible to nucleophilic attack. This activation facilitates the displacement of a halide leaving group, a cornerstone of SNAr reactions. The reactivity of these compounds is governed by several key factors:

  • Position of the Halogen: Halogens at the 2- and 4-positions of the pyridine ring are generally more activated towards nucleophilic substitution. This is due to the ability of the ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate through resonance.

  • Nature of the Leaving Group: The reactivity order for halogen leaving groups in SNAr reactions is typically F > Cl > Br > I. The high electronegativity of fluorine stabilizes the transition state, accelerating the rate of reaction.

  • Position of the Nitro Group: The activating effect of the nitro group is most pronounced when it is positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the negatively charged intermediate.

Comparative Kinetic Data

Direct quantitative kinetic data for the reaction of this compound with common nucleophiles is limited in publicly available literature. However, a comparative assessment can be formulated by examining the kinetics of structurally similar compounds. The following tables present second-order rate constants (k₂) for the reactions of various chloro-nitropyridines, providing a baseline for understanding the expected reactivity of their fluoro-analogues.

Table 1: Second-Order Rate Constants (k₂) for the Reaction of Chloronitropyridines with Piperidine in Methanol at 25°C

SubstrateNucleophilek₂ (M⁻¹s⁻¹)Reference
2-Chloro-3-nitropyridinePiperidineData not available-
2-Chloro-5-nitropyridinePiperidineData not available-
4-Chloro-3-nitropyridinePiperidineData not available-

Note: While specific data points for piperidine with these exact substrates in methanol at 25°C were not found in the immediate search, the provided experimental protocol allows for their determination.

Table 2: Comparative Reactivity of 2-Chloro-3-nitropyridine and 2-Chloro-5-nitropyridine with Sodium Arenethiolates in Methanol at 30°C

Nucleophile (Sodium Arenethiolate)2-Chloro-3-nitropyridine k₂ (M⁻¹s⁻¹)2-Chloro-5-nitropyridine k₂ (M⁻¹s⁻¹)
p-OCH₃0.282.50
p-CH₃0.181.58
H0.111.00
p-Cl0.201.55
p-NO₂0.836.61

Data extracted from a study by Hamed et al. (1997).[1]

From the available data, it is clear that 2-chloro-5-nitropyridine is significantly more reactive than 2-chloro-3-nitropyridine.[1] This is because the nitro group in the 5-position (para to the chlorine) provides better resonance stabilization for the Meisenheimer intermediate compared to a nitro group in the 3-position (meta to the chlorine). Based on the general principles of SNAr, it is anticipated that this compound would exhibit enhanced reactivity compared to its chlorinated analogs due to the superior leaving group ability of fluoride.

Experimental Protocols

To facilitate a direct and accurate comparison of the reactivity of this compound with other halogenated nitropyridines, a standardized kinetic study is essential. The following protocol details a general method for determining the second-order rate constants for the reaction of these substrates with a nucleophile, such as piperidine, utilizing UV-Vis spectrophotometry.

Objective: To determine and compare the second-order rate constants for the reaction of this compound and other relevant halogenated nitropyridines with piperidine in a standardized solvent and at a constant temperature.

Materials:

  • This compound

  • Alternative halogenated nitropyridines (e.g., 2,6-difluoro-3-nitropyridine, 2,4-dichloro-3-nitropyridine)

  • Piperidine (freshly distilled)

  • Anhydrous methanol (spectroscopic grade)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Constant temperature water bath

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the nitropyridine substrate (e.g., 1 x 10⁻³ M) in anhydrous methanol.

    • Prepare a series of stock solutions of piperidine in anhydrous methanol at different concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M).

  • Kinetic Measurements:

    • Equilibrate all stock solutions to the desired reaction temperature (e.g., 25.0 ± 0.1 °C) in the constant temperature water bath.

    • To initiate a kinetic run, pipette a known volume of the nitropyridine stock solution into a quartz cuvette. Add a known volume of the piperidine solution to the cuvette, ensuring the final concentration of the nitropyridine is significantly lower than the piperidine concentration (pseudo-first-order conditions).

    • Quickly mix the solution and place the cuvette in the thermostatted cell holder of the UV-Vis spectrophotometer.

    • Monitor the reaction by recording the change in absorbance at a wavelength where the product absorbs maximally and the reactants have minimal absorbance. The reaction progress can be followed by the appearance of the substitution product.

    • Record the absorbance data as a function of time until the reaction is complete.

  • Data Analysis:

    • The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order rate equation.

    • Repeat the kinetic measurements for each of the different piperidine concentrations.

    • The second-order rate constant (k₂) is obtained from the slope of a plot of kobs versus the concentration of piperidine.[1]

  • Comparative Analysis:

    • Perform this entire procedure for each of the nitropyridine substrates to be compared (e.g., this compound vs. 2,6-difluoro-3-nitropyridine).

Visualizing Reaction Mechanisms and Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the SNAr reaction mechanism and a typical experimental workflow.

SNAr_Mechanism Reactants This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate + Nu⁻ (rate-determining) Product Substituted Product + F⁻ Intermediate->Product - F⁻ (fast) Experimental_Workflow cluster_prep Preparation cluster_measurement Kinetic Measurement cluster_analysis Data Analysis Stock_Substrate Prepare Substrate Stock Solution Mix Mix Reactants in Cuvette Stock_Substrate->Mix Stock_Nucleophile Prepare Nucleophile Stock Solutions Stock_Nucleophile->Mix Monitor Monitor Absorbance vs. Time (UV-Vis Spectrophotometer) Mix->Monitor Calc_kobs Calculate k_obs (Pseudo-first-order rate constant) Monitor->Calc_kobs Plot Plot k_obs vs. [Nucleophile] Calc_kobs->Plot Calc_k2 Determine k₂ (Second-order rate constant) Plot->Calc_k2

References

Assessing the Stability of 2,4-Difluoro-3-nitropyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and storage. This guide provides a comprehensive assessment of the stability of 2,4-Difluoro-3-nitropyridine and its derivatives, compounds of increasing interest in medicinal chemistry due to their versatile reactivity. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from closely related analogs and established principles of chemical stability to provide a robust comparative analysis.

Factors Influencing the Stability of this compound Derivatives

The stability of the this compound scaffold is primarily dictated by the interplay of the electron-withdrawing effects of the two fluorine atoms and the nitro group on the pyridine ring.

  • Thermal Stability : The presence of multiple electron-withdrawing groups can influence the thermal stability of the pyridine ring. While the pyridine core itself is thermally robust, the nitro group can be a site of thermal decomposition. The stability of nitropyridines is influenced by the position of the nitro group and the presence of other substituents.

  • Chemical Stability : The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group and, to a lesser extent, the fluorine atoms.[1][2] The fluorine atoms at positions 2 and 4 are potential leaving groups in SNAr reactions. The reactivity towards nucleophiles is a key aspect of the chemical stability of these compounds.[2] Hydrolytic stability, particularly under acidic or basic conditions, is another important consideration, as the nitro group can be susceptible to reduction and the fluorine atoms to displacement.

  • Photostability : Nitroaromatic compounds are often susceptible to photodegradation. The energy from UV or visible light can promote electronic transitions that lead to chemical reactions, such as rearrangement or degradation of the nitro group. The presence of fluorine atoms may also influence the photolytic pathways.

Comparative Stability Data

The following table summarizes the expected and experimentally determined stability data for this compound and related compounds. The data for this compound and its derivatives are projected based on known structure-stability relationships, while the data for comparative compounds are from literature sources.

CompoundStructureDecomposition Onset (°C) (TGA)PhotodegradationHydrolytic Stability (pH 7.4, 37°C)Key Stability Features
This compound ~200-220SusceptibleModerateActivated towards nucleophilic attack at C4.[3]
2-Amino-4-fluoro-3-nitropyridine ~180-200Moderately SusceptibleModerateAmino group may slightly decrease stability.
4-Amino-2-fluoro-3-nitropyridine ~190-210Moderately SusceptibleModerateGenerally more stable than the 2-amino isomer.
3-Nitropyridine ~250-270Moderately StableHighReference compound with a single nitro group.[4][5]
2,4,6-Trinitrotoluene (TNT) ~245-255SusceptibleHighWell-characterized nitroaromatic compound.[6]
Nifedipine (a dihydropyridine) ~170-180Highly SusceptibleLow in humidityExample of a photosensitive pyridine derivative.[7]

Note: Values for this compound and its amino derivatives are estimated based on trends observed in related compounds and are intended for comparative purposes. Actual experimental values may vary.

Experimental Protocols

Detailed methodologies for assessing the stability of pyridine derivatives are crucial for obtaining reliable and reproducible data. The following are standard protocols for key stability-indicating experiments.

1. Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

  • Objective : To determine the onset temperature of thermal decomposition.

  • Methodology :

    • Accurately weigh 5-10 mg of the sample into a tared TGA pan (typically alumina or platinum).

    • Place the sample pan in the TGA instrument.

    • Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).

    • Maintain a constant flow of an inert gas (e.g., nitrogen) over the sample to prevent oxidative degradation.

    • Record the mass of the sample as a function of temperature. The onset of decomposition is determined from the resulting TGA curve.

2. Photostability Testing

  • Objective : To evaluate the degradation of the compound upon exposure to light.

  • Methodology :

    • Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile/water) and as a solid sample.

    • Expose the samples to a light source that provides a combination of visible and UV light, as specified by ICH guidelines Q1B. A typical exposure is not less than 1.2 million lux hours and 200 watt hours/square meter.

    • Protect a parallel set of samples from light to serve as dark controls.

    • At specified time points, withdraw aliquots of the solutions and analyze both the exposed and dark control samples by a stability-indicating HPLC method.

    • Analyze the solid samples for any changes in physical appearance and purity.

    • Quantify the parent compound and any degradation products.

3. Hydrolytic Stability Assessment (Forced Degradation)

  • Objective : To determine the rate and pathway of degradation in aqueous solutions at different pH values.

  • Methodology :

    • Prepare solutions of the compound in acidic (e.g., 0.1 N HCl), neutral (e.g., water or buffer pH 7), and basic (e.g., 0.1 N NaOH) conditions.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • At various time intervals, withdraw samples and neutralize them if necessary.

    • Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the parent compound and any degradation products.

    • Calculate the degradation rate constants at each pH condition.

4. Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

  • Objective : To separate, detect, and quantify the parent compound and its degradation products.

  • Methodology :

    • Column : A C18 reversed-phase column is commonly used.

    • Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve good separation.

    • Detection : UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance.

    • Validation : The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of a new chemical entity like a this compound derivative.

G cluster_0 Stability Assessment Workflow start New this compound Derivative stress_testing Forced Degradation Studies start->stress_testing thermal Thermal (Heat, Humidity) stress_testing->thermal photolytic Photolytic (UV/Vis Light) stress_testing->photolytic hydrolytic Hydrolytic (Acid, Base, Neutral) stress_testing->hydrolytic oxidative Oxidative (e.g., H2O2) stress_testing->oxidative analysis Analyze Stressed Samples thermal->analysis photolytic->analysis hydrolytic->analysis oxidative->analysis analytical_method Develop & Validate Stability-Indicating HPLC Method analytical_method->analysis degradation_profile Identify Degradation Products (LC-MS, NMR) analysis->degradation_profile pathway Elucidate Degradation Pathways degradation_profile->pathway stability_report Comprehensive Stability Report pathway->stability_report

Workflow for assessing the stability of pyridine derivatives.

Conclusion

This compound and its derivatives are valuable building blocks in medicinal chemistry, but their inherent reactivity necessitates a thorough understanding of their stability. Based on the electronic properties of the substituents, these compounds are expected to be susceptible to nucleophilic attack and potentially to thermal and photolytic degradation. The provided comparative data and experimental protocols offer a framework for researchers to systematically evaluate the stability of novel derivatives, ensuring the development of robust and reliable drug candidates. Rigorous stability testing, as outlined in this guide, is paramount for mitigating risks and ensuring the quality, safety, and efficacy of new chemical entities.

References

Spectroscopic Identification of 2,4-Difluoro-3-nitropyridine Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for reaction products of 2,4-Difluoro-3-nitropyridine with various nucleophiles. Due to the limited availability of comprehensive public data on the direct reaction products of this compound, this guide utilizes data from the closely related and well-documented analogue, 2,4-dichloro-3-nitropyridine, to provide a foundational understanding of the expected spectroscopic characteristics. The principles of nucleophilic aromatic substitution (SNAr) and the resulting spectroscopic fingerprints are highly transferable between these two substrates.

Executive Summary

2,4-Dihalo-3-nitropyridines are versatile building blocks in medicinal chemistry and materials science due to their susceptibility to nucleophilic aromatic substitution. The electron-withdrawing nitro group and the pyridine nitrogen activate the positions C2 and C4 for nucleophilic attack. Understanding the spectroscopic signatures of the resulting substituted products is crucial for reaction monitoring, quality control, and structural elucidation. This guide presents a comparison of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the products of reactions with amines, alkoxides, and thiols.

Reaction Pathways and Workflow

The primary reaction mechanism is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces one of the halogen atoms. The regioselectivity of the substitution (C2 vs. C4) is influenced by the nature of the nucleophile and the reaction conditions.

Reaction_Workflow reagent This compound or 2,4-Dichloro-3-nitropyridine product Substituted 3-Nitropyridine Product reagent->product SNAr Reaction nucleophile Nucleophile (Amine, Alkoxide, Thiol) nucleophile->product analysis Spectroscopic Analysis (NMR, IR, MS) product->analysis Characterization Spectroscopic_Analysis_Logic MS Mass Spectrometry (Molecular Weight, Halogen Isotopes) Structure Final Structure Elucidation MS->Structure Confirms Molecular Formula IR IR Spectroscopy (Functional Groups: NO2, NH, CO, CS) IR->Structure Identifies Key Bonds NMR NMR Spectroscopy (Connectivity, Regiochemistry) NMR->Structure Determines Atom Connectivity

Comparative Analysis of Substituted Nitropyridine Analogs: A Review of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Substituted Pyridines

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs. The introduction of substituents such as nitro groups and fluorine atoms can dramatically modulate the physicochemical properties and biological activities of the pyridine ring, leading to enhanced potency, selectivity, and metabolic stability. This has spurred extensive research into the therapeutic potential of various substituted pyridine analogs.

Antimicrobial Activity of Nitropyridine Derivatives

The nitro group plays a crucial role in the biological activity of many pyridine compounds. Studies have shown that the position of the nitro group can significantly influence the antimicrobial spectrum and potency. For instance, various chloro-nitropyridines serve as precursors for novel compounds with moderate to good antibacterial and antiprotozoal effects.

One area of interest has been the synthesis of nitropyridine derivatives functionalized with other heterocyclic moieties like azoles. These hybrid molecules have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1] The mechanism of action is often attributed to the electron-withdrawing nature of the nitro group, which can enhance the reactivity of the pyridine ring or participate in crucial interactions with biological targets.

Anticancer Potential of Fluorinated and Nitropyridine Analogs

The development of novel anticancer agents is a major focus of research involving substituted pyridines. The incorporation of fluorine, a bioisostere for hydrogen, can enhance binding affinity to target proteins and improve pharmacokinetic properties.

Several studies have explored the anticancer activities of various pyridine derivatives, including those with nitro substituents. For example, some nitropyridine-containing complexes have shown antimicrobial activity comparable to standard drugs and have also been investigated for their DNA-binding abilities, a key mechanism in cancer therapy.[1]

Furthermore, the pyrido[2,3-d]pyrimidine scaffold, which can be synthesized from substituted pyridines, has been a source of potent anticancer agents. Derivatives of this scaffold have exhibited significant inhibitory activity against various cancer cell lines, including colon, breast, liver, and prostate cancer.[2] The mechanism of action for some of these compounds involves the inhibition of key enzymes in DNA biosynthesis, such as thymidylate synthase.[2]

Kinase Inhibitory Activity

Protein kinases are critical targets in cancer therapy, and a significant number of kinase inhibitors are based on heterocyclic scaffolds, including pyridine. The pyridine ring can act as a hinge-binder, forming crucial hydrogen bonds within the ATP-binding site of kinases.

While specific data on 2,4-Difluoro-3-nitropyridine analogs as kinase inhibitors is scarce, related structures have shown promise. For instance, compounds with a 4-(2-fluorophenoxy)pyridine core have been investigated as inhibitors of kinases like FLT3, which is implicated in acute myeloid leukemia.

Structure-Activity Relationship (SAR) Insights

Across the various studies on substituted pyridines, some general structure-activity relationships can be observed:

  • Position of Substituents: The biological activity is highly dependent on the position of the nitro and fluoro groups on the pyridine ring.

  • Nature of Substituents: The addition of other functional groups, such as heterocyclic rings or specific side chains, can significantly enhance the biological activity and modulate the therapeutic target.

  • Physicochemical Properties: The introduction of fluorine can improve metabolic stability and cell permeability, leading to better in vivo efficacy.

Experimental Methodologies

The biological evaluation of these compounds typically involves a range of in vitro and in vivo assays.

Antimicrobial Activity Assays

A common method to determine the antimicrobial efficacy of new compounds is the Minimum Inhibitory Concentration (MIC) assay .

Experimental Protocol: MIC Assay

  • Preparation of Microbial Cultures: Bacterial or fungal strains are cultured in appropriate broth media to a standardized concentration (e.g., 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity Assays

The cytotoxic effects of compounds on cancer cells are often evaluated using the MTT assay .

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Logical Workflow for Drug Discovery

The general workflow for the discovery and evaluation of novel bioactive pyridine analogs can be visualized as follows:

DrugDiscoveryWorkflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Studies Start Design of Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Assays (e.g., MIC, MTT) Purification->InVitro HitID Hit Identification InVitro->HitID SAR Structure-Activity Relationship Studies HitID->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->InVitro InVivo In Vivo Models LeadOpt->InVivo Tox Toxicology Studies InVivo->Tox

Figure 1. A generalized workflow for the discovery and development of novel therapeutic agents.

Conclusion

While specific comparative data on this compound analogs remains elusive, the broader families of nitropyridines and fluorinated pyridines represent fertile ground for the discovery of new therapeutic agents. The available literature underscores their potential as antimicrobial and anticancer compounds. Future research focused on the systematic synthesis and biological evaluation of this compound analogs could uncover novel candidates with improved efficacy and safety profiles, addressing unmet needs in the treatment of infectious diseases and cancer. Researchers in drug development are encouraged to explore this chemical space to potentially unlock new therapeutic opportunities.

References

A Comparative Guide to Alternative Reagents for Pyridine Synthesis Beyond 2,4-Difluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of functionalized pyridines, 2,4-difluoro-3-nitropyridine stands as a highly reactive and versatile building block. The electron-withdrawing nitro group, in concert with the two fluorine substituents, activates the pyridine ring for nucleophilic aromatic substitution (SNAr), enabling the facile introduction of a wide array of nucleophiles. However, the landscape of pyridine synthesis is vast and varied, offering a range of alternative reagents and synthetic strategies that can provide distinct advantages in terms of cost, availability, and the accessible substitution patterns.

This guide presents an objective comparison of viable alternatives to this compound, with a focus on both direct substitution on analogous scaffolds and de novo construction of the pyridine ring. The performance of these alternatives is evaluated based on experimental data, and detailed protocols for key transformations are provided to facilitate their practical implementation in a research setting.

Alternative Activated Halopyridines: A Head-to-Head Comparison

A direct alternative to this compound is its chloro-analogue, 2,4-dichloro-3-nitropyridine. The reactivity of the leaving group in SNAr reactions is a critical factor, with fluoride generally being a better leaving group than chloride in this context. However, the lower cost and ready availability of chlorinated pyridines often make them an attractive option.

The comparison below focuses on the synthesis of 4-amino-3-nitropyridine derivatives, a common transformation in medicinal chemistry, from both the difluoro and dichloro starting materials.

Table 1: Comparison of 2,4-Dihalo-3-nitropyridines in Nucleophilic Aromatic Substitution with Amines
ReagentNucleophileProductYield (%)Reference
2,4-Dichloro-3-nitropyridineAmmonia4-Amino-2-chloro-3-nitropyridine75-85%[1]
3-Bromo-4-nitropyridine N-oxideTBAF3-Fluoro-4-nitropyridine N-oxide37%[2]
Experimental Protocol: Synthesis of 4-Amino-2-chloro-3-nitropyridine

This protocol is based on the nitration of 2-chloro-4-aminopyridine, which is a common route to the target compound.

Materials:

  • 2-Chloro-4-aminopyridine

  • 65% Nitric Acid

  • Concentrated Sulfuric Acid

  • Ammonia solution

  • Petroleum ether or Toluene

  • Ethyl acetate

Procedure:

  • Prepare a mixed acid solution of 65% nitric acid and concentrated sulfuric acid.

  • Slowly add 2-chloro-4-aminopyridine to the mixed acid at a controlled temperature to initiate the nitration reaction.

  • After the reaction is complete, carefully quench the reaction mixture and adjust the pH to approximately 3 with an ammonia solution.

  • The product, a mixture of 4-amino-2-chloro-3-nitropyridine and 4-amino-2-chloro-5-nitropyridine, will precipitate.

  • Reflux the crude product in petroleum ether or toluene for 10 minutes, then cool to room temperature and filter to isolate the solid isomers.

  • The isomers can be separated by recrystallization from a suitable solvent system, such as ethyl acetate and petroleum ether, to yield pure 4-amino-2-chloro-3-nitropyridine.[1]

experimental_workflow_snar start Start reagents Mix 2-chloro-4-aminopyridine with HNO3/H2SO4 start->reagents reaction Nitration Reaction reagents->reaction quench Quench and adjust pH with NH3 reaction->quench precipitate Precipitation of Isomeric Products quench->precipitate reflux Reflux in Petroleum Ether/Toluene precipitate->reflux filter Filter to Isolate Crude Product reflux->filter recrystallize Recrystallize from EtOAc/Petroleum Ether filter->recrystallize product Pure 4-Amino-2-chloro-3-nitropyridine recrystallize->product

Workflow for the synthesis of 4-amino-2-chloro-3-nitropyridine.

De Novo Pyridine Synthesis: Building the Ring from Acyclic Precursors

An alternative to functionalizing a pre-existing pyridine ring is to construct it from acyclic starting materials. These de novo syntheses offer access to a wider range of substitution patterns that may be difficult to achieve through substitution reactions. Several classic name reactions provide reliable routes to highly substituted pyridines.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a 2,3,6-trisubstituted pyridine.[3][4] Modern modifications have led to efficient one-pot procedures.[5][6]

bohlmann_rahtz_pathway enamine Enamine aminodiene Aminodiene Intermediate enamine->aminodiene Condensation ethynylketone Ethynylketone ethynylketone->aminodiene pyridine 2,3,6-Trisubstituted Pyridine aminodiene->pyridine Cyclodehydration

Reaction pathway of the Bohlmann-Rahtz pyridine synthesis.
Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing 2,4,6-trisubstituted pyridines. It typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source like ammonium acetate.[6][7]

krohnke_pathway pyridinium_salt α-Pyridinium Methyl Ketone Salt dicarbonyl 1,5-Dicarbonyl Intermediate pyridinium_salt->dicarbonyl Michael Addition unsaturated_carbonyl α,β-Unsaturated Carbonyl unsaturated_carbonyl->dicarbonyl pyridine 2,4,6-Trisubstituted Pyridine dicarbonyl->pyridine Cyclization with Ammonia Source

Reaction pathway of the Kröhnke pyridine synthesis.
Guareschi-Thorpe Pyridine Synthesis

The Guareschi-Thorpe synthesis provides a route to 2-hydroxypyridines (which exist in equilibrium with their 2-pyridone tautomers) from the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound.[8][9]

guareschi_thorpe_pathway cyanoacetamide Cyanoacetamide intermediate Intermediate cyanoacetamide->intermediate Condensation dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->intermediate hydroxypyridine 2-Hydroxypyridine intermediate->hydroxypyridine Cyclization

Reaction pathway of the Guareschi-Thorpe pyridine synthesis.
Table 2: Performance of De Novo Pyridine Synthesis Methods
Synthesis MethodKey ReactantsTypical ProductYield (%)Reference
Bohlmann-RahtzEnamine, Ethynylketone2,3,6-Trisubstituted PyridineGood to Excellent[3][5]
Kröhnkeα-Pyridinium methyl ketone, α,β-Unsaturated carbonyl2,4,6-Trisubstituted Pyridine~60% (for a specific example)[1]
Guareschi-ThorpeCyanoacetamide, 1,3-Dicarbonyl compound2-HydroxypyridineHigh[8][10]

Experimental Protocols for De Novo Syntheses

This modified protocol allows for the synthesis of trisubstituted pyridines in a single step.[5]

Materials:

  • 1,3-Dicarbonyl compound

  • Ammonia source (e.g., ammonium acetate)

  • Alkynone

  • Solvent (e.g., ethanol)

Procedure:

  • Combine the 1,3-dicarbonyl compound, ammonia source, and the alkynone in a suitable solvent.

  • Heat the reaction mixture. The reaction proceeds through a tandem Michael addition-heterocyclization.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and isolate the product by standard workup procedures, which may include extraction and purification by column chromatography.

This protocol describes the synthesis of a classic Kröhnke product.[6]

Materials:

  • N-Phenacylpyridinium bromide

  • Chalcone (1,3-diphenyl-2-propen-1-one)

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • Dissolve N-phenacylpyridinium bromide and chalcone in glacial acetic acid.

  • Add ammonium acetate to the solution.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the cooled mixture into ice water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water and cold ethanol.

  • Recrystallize the crude product from a suitable solvent to obtain pure 2,4,6-triphenylpyridine.

This advanced protocol utilizes ammonium carbonate in an aqueous medium.[8]

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)

  • Cyanoacetamide

  • Ammonium carbonate

  • Ethanol/Water mixture

Procedure:

  • Prepare a mixture of the 1,3-dicarbonyl compound, cyanoacetamide, and ammonium carbonate in an ethanol/water solvent.

  • Stir the mixture at 80 °C. The product will begin to solidify during the reaction.

  • After completion (monitored by TLC), add cold water to the mixture.

  • Filter the precipitated solid, wash with water, and dry to obtain the 2-hydroxypyridine product.

experimental_workflow_denovo cluster_br Bohlmann-Rahtz cluster_k Kröhnke cluster_gt Guareschi-Thorpe br_start Mix 1,3-dicarbonyl, ammonia, alkynone br_react Heat br_start->br_react br_workup Workup and Purify br_react->br_workup br_product Trisubstituted Pyridine br_workup->br_product k_start Mix pyridinium salt, chalcone, NH4OAc in acetic acid k_react Reflux k_start->k_react k_precipitate Precipitate in Ice Water k_react->k_precipitate k_filter Filter and Recrystallize k_precipitate->k_filter k_product Trisubstituted Pyridine k_filter->k_product gt_start Mix 1,3-dicarbonyl, cyanoacetamide, (NH4)2CO3 in EtOH/H2O gt_react Heat to 80°C gt_start->gt_react gt_precipitate Precipitate in Water gt_react->gt_precipitate gt_filter Filter and Dry gt_precipitate->gt_filter gt_product 2-Hydroxypyridine gt_filter->gt_product

General experimental workflows for de novo pyridine syntheses.

Conclusion: Selecting the Optimal Reagent

The choice of reagent for pyridine synthesis is a critical decision that depends on several factors, including the desired substitution pattern, the cost and availability of starting materials, and the required reaction conditions.

  • Activated Dihalopyridines (e.g., 2,4-dichloro-3-nitropyridine): This approach is well-suited for the synthesis of pyridines with specific substitution patterns, particularly when a nucleophile is to be introduced at the 4-position. While this compound is more reactive, its chloro-analogue is a more cost-effective alternative that provides good to excellent yields in many cases.

For researchers and drug development professionals, a thorough understanding of these alternative reagents and synthetic strategies is essential for the efficient and strategic design of synthetic routes to novel pyridine-containing compounds.

References

Safety Operating Guide

Proper Disposal of 2,4-Difluoro-3-nitropyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2,4-Difluoro-3-nitropyridine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Safety and Hazard Information

This compound is a hazardous chemical that requires careful handling and disposal. It is harmful if swallowed, comes into contact with skin, or is inhaled.[1][2] The substance is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3]

Quantitative Data Summary:

PropertyValueSource
Molecular Formula C₅H₂F₂N₂O₂
Molecular Weight 160.08 g/mol
Appearance Solid or semi-solid
Storage Temperature 2-8°C, Inert atmosphere
Purity ≥95%[3]

Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4]

  • P270: Do not eat, drink or smoke when using this product.[1][2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

  • P501: Dispose of contents/container to an approved waste disposal plant.[5][6]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the procedural steps for the safe collection, storage, and disposal of this compound waste.

1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[4]

  • Body Protection: A lab coat and additional protective clothing as necessary.

  • Respiratory Protection: Use only in a well-ventilated area or with appropriate exhaust ventilation, such as a fume hood.[4]

2. Waste Collection and Segregation:

  • Container: Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a designated, leak-proof, and sealable container that is chemically compatible.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard pictograms.

  • Segregation: Do not mix this waste with other chemical waste streams. It is incompatible with strong oxidizing agents.

3. Spill Management: In the event of a spill:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.[5]

  • Remove all sources of ignition.[5]

  • Contain the spill and absorb it with an inert, dry material such as vermiculite, sand, or a commercial absorbent.

  • Carefully collect the absorbed material and place it into the designated hazardous waste container.[5]

  • Clean the spill area thoroughly.

4. Temporary Storage:

  • Store the sealed waste container in a designated, secure satellite accumulation area.

  • The storage area must be cool, dry, and well-ventilated, away from heat or ignition sources.

5. Professional Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental waste management company or your institution's Environmental Health and Safety (EHS) department.

  • Disposal must adhere to all local, state, and federal regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Ventilated Area (e.g., Fume Hood) A->B C Place Waste in a Labeled, Compatible Container B->C D Keep Container Securely Sealed C->D E Store in Designated Satellite Accumulation Area D->E F Segregate from Incompatibles E->F G Arrange for Professional Waste Collection (EHS) F->G H Document Waste for Disposal G->H S1 Spill Occurs S2 Evacuate and Ventilate Area S1->S2 S3 Absorb with Inert Material S2->S3 S4 Collect for Disposal S3->S4 S4->C Add to Waste Container

Caption: Workflow for the safe disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.